OXOACTEOSIDE
Description
Contextualization of Phenylethanoid Glycosides within Natural Product Chemistry
Phenylethanoid glycosides (PhGs) represent a significant and diverse class of water-soluble natural products widely distributed throughout the plant kingdom, particularly in medicinal plants. rsc.orgnih.gov Natural products are a cornerstone of drug discovery due to their structural diversity and wide array of biological activities. nih.gov PhGs are structurally characterized by a hydroxyphenylethyl moiety (the aglycone) linked to a central β-glucopyranose unit via a glycosidic bond. nih.govnih.gov This core structure is often further embellished with various substituents, including aromatic acids like caffeic acid, ferulic acid, or coumaric acid, and additional sugar units such as rhamnose, xylose, or arabinose, attached through ester or other glycosidic linkages. nih.gov
The scientific interest in phenylethanoid glycosides has grown substantially over the decades, with several hundred distinct compounds having been isolated and characterized from numerous plant families, including Lamiaceae, Scrophulariaceae, Plantaginaceae, and Orobanchaceae. researchgate.net The first compounds in this class to be described in scientific literature were echinacoside (B191147) from Echinacea angustifolia in 1950 and verbascoside (B1683046) (also known as acteoside) from Verbascum sinuatum in 1963. researchgate.net The extensive research into PhGs is driven by their broad spectrum of reported pharmacological activities, which encompasses antioxidant, anti-inflammatory, neuroprotective, antibacterial, antiviral, and immunomodulatory effects, establishing them as important subjects in medicinal chemistry and pharmacognosy. rsc.orgnih.govresearchgate.net
Overview of Oxoacteoside: Structural Class and Research Significance
This compound is a specific type of phenylethanoid glycoside, classified as an oxidized derivative of the more commonly known compound, acteoside (verbascoside). nih.govresearchgate.net Its structure is formally described as β-oxo-β-(3,4-dihydroxyphenyl)-ethyl-O-α-L-rhamnopyranosyl-(1→3)-β-D-(4-O-caffeoyl)-glucopyranoside. glycoscience.ru The key structural feature that distinguishes this compound from acteoside is the oxidation of the hydroxyl group on the β-phenylethanol moiety to a ketone group. researchgate.net This modification places it within a subgroup of PhGs that have undergone natural oxidative transformations.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C29H34O16 | biocrick.com |
| Molecular Weight | 638.6 g/mol | biocrick.com |
| Structural Class | Phenylethanoid Glycoside | glycoscience.ru |
| CAS Number | 149507-92-6 | biocrick.com |
| Purity (as referenced) | >98% | biocrick.com |
Historical Context of this compound Research and Isolation Studies
The investigation of this compound is a relatively recent development within the broader history of phenylethanoid glycoside research. It was first identified as a new phenylethanoid glycoside during studies on the chemical constituents of medicinal plants. One of the earliest reports detailed its isolation from the aerial parts of Plantago depressa, alongside other known phenylethanoid glycosides like acteoside and cistanoside (B13011197) F. glycoscience.ru Its structure was elucidated using chemical methods and spectral analysis. glycoscience.ru
Subsequent research has identified this compound in other plant species. Notably, it has been isolated from Paulownia tomentosa, a tree used in traditional Chinese medicine. iwate-u.ac.jpgoogle.comgoogleapis.com The presence of this compound in P. tomentosa has been confirmed through studies focused on isolating biologically active secondary metabolites from the plant. researchgate.netgoogle.com More recent analytical studies have also detected this compound and its isomer, β-oxoisoacteoside, in shoot cultures of Clerodendrum trichotomum. mdpi.com Furthermore, this compound has been identified as a degradation product of acteoside under certain conditions, such as high temperature and oxidation, in studies involving Osmanthus fragrans flowers. nih.govresearchgate.net The synthesis of the protected structure of this compound has also been achieved, providing material for further biological and medicinal investigation. researchgate.net
Table 2: Documented Plant Sources of this compound
| Plant Species | Family | Part/Method of Detection | Source |
|---|---|---|---|
| Plantago depressa | Plantaginaceae | Aerial parts | glycoscience.ru |
| Paulownia tomentosa | Paulowniaceae | Not specified | iwate-u.ac.jpgoogle.com |
| Clerodendrum trichotomum | Lamiaceae | Shoot cultures | mdpi.com |
| Osmanthus fragrans | Oleaceae | Flower (as degradation product) | nih.gov |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Acteoside (Verbascoside) |
| Apigenin |
| Apigenin-7-O-glucoside |
| Apigenin-7-O-rutinoside |
| Arabinose |
| Caffeic acid |
| Campneoside I |
| Campneoside II |
| Cistanoside F |
| Coumaric acid |
| Echinacoside |
| Ferulic acid |
| Hastatoside |
| Hydroxytyrosol (B1673988) |
| Isocampneoside II |
| Isoacteoside (B1238533) |
| Leucosceptoside A |
| Ligustroflavone |
| Luteolin |
| Luteolin-4'-O-glucoside |
| Luteolin-7-O-glucoside |
| Oleanolic acid |
| Orobanchoside |
| This compound |
| Rhamnose |
| Salidroside |
| Scutellarein |
| beta-Hydroxyacteoside |
| beta-Oxoisoacteoside |
| beta-Sitosterol |
| Tyrosol |
| Ursolic acid |
| Verbenalin |
| Verbasoside |
Properties
CAS No. |
149507-92-6 |
|---|---|
Molecular Formula |
C29H34O16 |
Molecular Weight |
638.575 |
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-oxoethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H34O16/c1-12-22(37)23(38)24(39)29(42-12)45-27-25(40)28(41-11-19(35)14-4-6-16(32)18(34)9-14)43-20(10-30)26(27)44-21(36)7-3-13-2-5-15(31)17(33)8-13/h2-9,12,20,22-34,37-40H,10-11H2,1H3/b7-3+/t12-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 |
InChI Key |
QKMLPSOMRMIAPR-RBGAWHCWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC(=O)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Biosynthesis of Oxoacteoside in Biological Systems
Distribution and Accumulation in Plant Genera and Species
Oxoacteoside, a phenylethanoid glycoside, has been identified in various plant species, indicating its distribution across different botanical families. Research has focused on its presence in cell cultures and specific plant tissues, revealing its accumulation in genera such as Olea, Paulownia, and Clerodendrum.
Cell suspension cultures of Olea europaea (the olive tree) have been a significant source for the isolation and study of phenylethanoid glycosides. nih.govresearchgate.net Investigations into these cultures have led to the identification of a group of related compounds, including this compound. Specifically, five phenylethanoid glycosides—acteoside, isoacteoside (B1238533), beta-oxoacteoside, beta-hydroxyacteoside, and salidroside—have been isolated from these cell cultures. nih.govresearchgate.net The presence of this compound in these controlled in vitro systems provides a valuable platform for studying its biosynthesis and potential biological activities.
Olea europaea is a plant rich in bioactive compounds, and its extracts have been studied for various health effects. researchgate.netunime.itmdpi.comnih.gov The leaves, in particular, are known to contain a variety of biophenols, including oleuropein, verbascoside (B1683046) (acteoside), tyrosol, and hydroxytyrosol (B1673988). unime.it
Paulownia tomentosa, commonly known as the princess or empress tree, is another plant species in which this compound has been identified. nih.gov This fast-growing deciduous tree, native to central and western China, is recognized for its rich profile of biologically active secondary metabolites. nih.govwikipedia.org Phytochemical studies of P. tomentosa have revealed the presence of various classes of compounds, including flavonoids, lignans, and phenolic glycosides. nih.gov The identification of this compound in this species contributes to the understanding of its chemical diversity. nih.gov
Paulownia tomentosa is characterized by its large, heart-shaped leaves and fragrant, pale violet flowers. wikipedia.orginvasive.orgunc.eduoregonstate.edu It is adaptable to a range of environmental conditions and has become naturalized in various parts of the world. wikipedia.orginvasive.org
The genus Clerodendrum, belonging to the family Lamiaceae (formerly Verbenaceae), is a source of various phenylethanoid glycosides. globalsciencebooks.info While the direct isolation of this compound from Clerodendrum is not explicitly detailed in the provided search results, related compounds like acteoside (verbascoside) and isoacteoside have been identified in several species within this genus. nih.govresearchgate.netresearchgate.net For instance, isoacteoside has been isolated from Clerodendron trichotomum. nih.gov Furthermore, studies on Clerodendrum cyrtophyllum have highlighted acteoside as a major component. nih.gov The presence of these structurally similar compounds suggests the potential for the occurrence of this compound or its derivatives within the Clerodendrum genus.
Beyond the aforementioned genera, phenylethanoid glycosides, as a class of compounds to which this compound belongs, are widely distributed in the plant kingdom. nih.gov Acteoside (verbascoside), a closely related compound, has been found in numerous other plants, including Leucoseptrum japonicum, Forsythia viridissima, Rehmannia glutinosa, and Harpagophytum procumbens. nih.gov These compounds are water-soluble and are known for their presence in several medicinal plants. nih.govresearchgate.net
Elucidation of Biosynthetic Pathways and Precursors
The biosynthesis of this compound is intricately linked to fundamental pathways of secondary metabolism in plants. The core structure of phenylethanoid glycosides is derived from precursors synthesized through the shikimate and cinnamate (B1238496) pathways.
The biosynthesis of the aromatic amino acids phenylalanine and tyrosine occurs through the shikimate pathway. wikipedia.orgnih.govnih.govyoutube.comresearchgate.net This seven-step metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key intermediate. nih.gov In the context of this compound biosynthesis in Olea europaea cell cultures, the hydroxytyrosol moiety is derived from tyrosine via dopamine. nih.govresearchgate.net
The caffeoyl moiety of acteoside, a precursor to this compound, is biosynthesized from phenylalanine through the cinnamate pathway. nih.govresearchgate.net This pathway begins with the deamination of phenylalanine to form cinnamic acid, which then undergoes a series of hydroxylations and other modifications to produce various phenylpropanoids. researchgate.netethz.chnih.govnih.govresearchgate.net These precursors are then assembled and glycosylated to form the complex structure of phenylethanoid glycosides like this compound.
Interactive Data Table: Occurrence of this compound and Related Compounds
| Compound | Plant Source | Family | Finding |
| This compound | Olea europaea (cell cultures) | Oleaceae | Isolated and identified |
| This compound | Paulownia tomentosa | Paulowniaceae | Identified |
| Acteoside | Olea europaea (cell cultures) | Oleaceae | Isolated and identified |
| Isoacteoside | Olea europaea (cell cultures) | Oleaceae | Isolated and identified |
| Beta-hydroxyacteoside | Olea europaea (cell cultures) | Oleaceae | Isolated and identified |
| Salidroside | Olea europaea (cell cultures) | Oleaceae | Isolated and identified |
| Acteoside | Clerodendrum cyrtophyllum | Lamiaceae | Major component |
| Isoacteoside | Clerodendron trichotomum | Lamiaceae | Isolated |
| Acteoside | Leucoseptrum japonicum | Lamiaceae | Present |
| Acteoside | Forsythia viridissima | Oleaceae | Present |
| Acteoside | Rehmannia glutinosa | Orobanchaceae | Present |
| Acteoside | Harpagophytum procumbens | Pedaliaceae | Present |
Role of Aromatic Amino Acids (e.g., Tyrosine, Phenylalanine) as Key Intermediates
The molecular structure of phenylethanoid glycosides is a composite, built from distinct moieties derived from different aromatic amino acids. Isotope-labeling experiments have been fundamental in elucidating these origins. nih.gov
Phenylalanine : This essential amino acid serves as the precursor for the hydroxycinnamoyl moiety of the molecule, such as the caffeoyl group in acteoside (also known as verbascoside), the direct precursor to this compound. The conversion proceeds through the well-established phenylpropanoid pathway. nih.govnih.govresearchgate.net Phenylalanine is first converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. nih.gov These intermediates are activated to their coenzyme A (CoA) esters, such as p-coumaroyl-CoA or caffeoyl-CoA, making them ready for subsequent enzymatic reactions. nih.govresearchgate.net
Tyrosine : The phenylethanol portion of the molecule, specifically the hydroxytyrosol moiety in acteoside, is derived from tyrosine. nih.govproquest.comdavuniversity.org Tyrosine is a non-essential amino acid that can be synthesized from phenylalanine. davuniversity.orgresearchgate.net The metabolic pathway involves several steps, potentially including conversion to tyramine and dopamine, leading to the formation of the core C6-C2 phenylethanol unit. nih.gov
The convergence of these two pathways, one originating from phenylalanine and the other from tyrosine, is essential for the formation of the complete phenylethanoid glycoside backbone. proquest.com
Identification and Characterization of Glycosyltransferases and Acyltransferases
The assembly of the final phenylethanoid glycoside structure is orchestrated by specific classes of enzymes that catalyze glycosylation and acylation reactions. These enzymes are responsible for adding sugar moieties and acyl groups to the core structure with high regioselectivity.
Glycosyltransferases (UGTs) : UDP-dependent glycosyltransferases are crucial for attaching sugar units. For instance, in the biosynthesis of verbascoside, the first glycosylation step involves the transfer of a glucose molecule to tyrosol to form salidroside, a reaction catalyzed by an enzyme like LrUGT85AF8. nih.gov Subsequent glycosylation steps, such as the addition of rhamnose, are catalyzed by other specific UGTs, for example, LrUGT79G7, which converts osmanthuside A into osmanthuside B. nih.gov
Acyltransferases : These enzymes transfer the hydroxycinnamoyl group (from its CoA-ester form) to the sugar moiety of the phenylethanol glucoside. BAHD-acyltransferases are a prominent family involved in this process. nih.govresearchgate.net A key identified enzyme is hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT), which catalyzes the acylation of salidroside at the C4-hydroxyl group of the glucose moiety to form osmanthuside A. nih.govresearchgate.net These enzymes exhibit strict regioselectivity, ensuring the correct positioning of the acyl group. nih.gov
Table 1: Key Enzymes in Phenylethanoid Glycoside Biosynthesis
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Function |
|---|---|---|---|---|
| Glycosyltransferase | LrUGT85AF8 | Tyrosol | Salidroside | Initial glycosylation of the phenylethanol moiety |
| Acyltransferase | SHCT (BAHD-AT family) | Salidroside, p-coumaroyl-CoA | Osmanthuside A | Acylation of the glucose ring |
| Glycosyltransferase | LrUGT79G7 (OART) | Osmanthuside A | Osmanthuside B | Addition of a rhamnose sugar |
| Cytochrome P450 | OBH (CYP98 family) | Osmanthuside B | Verbascoside (Acteoside) | Hydroxylation of p-coumaroyl and tyrosol moieties |
Enzymatic Steps and Reaction Mechanisms in Phenylethanoid Glycoside Formation
The biosynthesis of acteoside, the precursor to this compound, is a multi-step enzymatic cascade. Based on recent research, a widely accepted pathway has been proposed:
Formation of Precursors : Phenylalanine enters the phenylpropanoid pathway to yield hydroxycinnamoyl-CoAs (e.g., p-coumaroyl-CoA). Simultaneously, tyrosine is metabolized to form tyrosol. nih.govnih.gov
Initial Glycosylation : Tyrosol is glycosylated to form salidroside. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). nih.gov
Acylation : The salidroside intermediate is then acylated. A BAHD-family acyltransferase (SHCT) transfers a p-coumaroyl group from p-coumaroyl-CoA to the C4-hydroxyl position of the glucose in salidroside, producing osmanthuside A. nih.govresearchgate.net
Second Glycosylation : Another specific UGT adds a rhamnose sugar to the glucose moiety of osmanthuside A, resulting in the formation of osmanthuside B. nih.gov
Hydroxylation : The final steps involve hydroxylation events catalyzed by a cytochrome P450 enzyme from the CYP98 family, referred to as osmanthuside B 3,3′-hydroxylase (OBH). nih.govresearchgate.net This enzyme performs meta-hydroxylations on both the p-coumaroyl and tyrosol moieties of osmanthuside B, converting it into verbascoside (acteoside). nih.govresearchgate.net
The formation of this compound would then occur via a subsequent oxidation of the acteoside molecule, although this specific final enzymatic step is less characterized in the literature.
Investigation of this compound Production through Biotechnological Approaches
The low abundance of many phenylethanoid glycosides in their natural plant sources has driven the development of biotechnological methods for their production. nih.govbohrium.com These approaches offer a controlled and sustainable alternative to extraction from wild or cultivated plants. bohrium.comnih.gov
Plant Cell and Tissue Culture Systems for Compound Production
In vitro plant tissue culture is a well-established platform for producing secondary metabolites. nih.govcabidigitallibrary.orgnih.gov This technology relies on growing plant cells, tissues, or organs under sterile and controlled conditions on a nutrient medium. nih.govopenagrar.de
Callus and Suspension Cultures : The process often begins with the initiation of a callus, an undifferentiated mass of plant cells, from a plant explant. nih.gov For large-scale production, this callus is transferred to a liquid medium to establish a cell suspension culture, which can be grown in flasks or large-scale bioreactors. cabidigitallibrary.org
Advantages : This method provides a continuous and reliable source of compounds, independent of geographic or climatic constraints. nih.govcabidigitallibrary.org It also allows for the production of standardized phytochemicals without contamination from other compounds typically found in whole plants. cabidigitallibrary.org
Table 2: Examples of Plant Culture Systems for Phenylethanoid Glycoside Production
| Plant Species | Culture Type | Target Compound(s) |
|---|---|---|
| Scrophularia striata | Cell Suspension | Acteoside, Ecinacoside |
| Syringa vulgaris | Suspension Culture | Acteoside (Verbascoside) |
| Cistanche deserticola | Callus Culture | Phenylethanoid Glycosides |
| Olea europaea | Cell Culture | Acteoside (Verbascoside) |
Strategies for Modulating Secondary Metabolite Accumulation in Vitro
A significant challenge in plant cell culture is that yields of target metabolites can be low. To overcome this, various strategies are employed to stimulate or "elicit" the production of these compounds.
Elicitation : Elicitors are compounds that trigger defense responses in plant cells, which often include the enhanced synthesis of secondary metabolites. mdpi.com Both biotic (e.g., yeast extract, pectin) and abiotic (e.g., methyl jasmonate, UV radiation) elicitors have been shown to effectively induce the production of acteoside and other PhGs in various plant cell cultures. nih.govresearchgate.netmdpi.com
Media Optimization : The composition of the culture medium, including nutrients, precursors (like phenylalanine), and plant growth regulators, can be fine-tuned to maximize cell growth and metabolite accumulation. openagrar.de
Precursor Feeding : Supplying the culture with biosynthetic precursors, such as phenylalanine and tyrosine, can directly enhance the metabolic flux towards the desired phenylethanoid glycoside products.
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis
Metabolic engineering and synthetic biology offer powerful tools to rationally design and enhance the production of valuable plant natural products in microbial or plant systems. dtu.dkfrontiersin.org
Heterologous Production : This approach involves transferring the entire biosynthetic pathway of a target compound into a host microorganism like Escherichia coli or yeast (Saccharomyces cerevisiae). dtu.dkmdpi.com These hosts are well-characterized, grow rapidly, and are amenable to genetic manipulation. mdpi.com Recently, the complete set of enzymes for verbascoside biosynthesis has been identified, enabling its heterologous production in E. coli. nih.govresearchgate.net This lays the foundation for the sustainable microbial production of acteoside and its derivatives. nih.govresearchgate.net
Pathway Optimization : A key challenge in heterologous production is optimizing the metabolic flux. This involves balancing the expression levels of pathway genes, eliminating competing metabolic pathways in the host, and ensuring an adequate supply of precursors and cofactors. dtu.dkfrontiersin.org For instance, to produce phenylethanoid glycosides, the microbial host's metabolism must be engineered to efficiently provide both phenylalanine and tyrosine-derived precursors. nih.gov
Gene Editing in Plants : Advanced techniques like CRISPR/Cas9 can be used to modify the plant's own metabolic pathways to enhance the production of specific compounds in cell cultures or whole plants, offering another avenue for increased yields. frontiersin.org
These biotechnological strategies represent the future of producing complex phytochemicals like this compound, promising a more sustainable, scalable, and reliable supply chain. mdpi.com
Advanced Methodologies for Extraction and Isolation of Oxoacteoside
Research-Oriented Classical Extraction Techniques
Classical extraction methods, while often characterized by longer processing times and higher solvent consumption, remain fundamental in natural product research due to their simplicity and low setup costs. mdpi.comnih.gov These techniques are often used as benchmarks against which modern methods are compared.
Maceration, Decoction, and Infusion for Phenolic Compound Recovery
Maceration, decoction, and infusion are traditional solid-liquid extraction methods that rely on the soaking of plant material in a solvent to liberate target compounds. nih.govphiladelphia.edu.jo The choice among them depends on the stability of the compound to heat and the part of the plant being processed.
Maceration involves soaking the plant material in a solvent (known as the menstruum) at room temperature for an extended period, typically several days, with occasional agitation. thedoublestrainer.comtandfonline.comtnau.ac.in This method is particularly suitable for thermolabile compounds that could degrade at elevated temperatures. dergipark.org.tr The process concludes with straining the mixture and pressing the solid residue (marc) to maximize liquid recovery. tnau.ac.in For phenylethanoid glycosides, solvents like water or ethanol-water mixtures are common. dergipark.org.trirb.hr For instance, a 100% water macerate has been used for extracting phenolic compounds from Teucrium montanum. irb.hr
Decoction is suited for extracting water-soluble and heat-stable compounds from dense plant materials like roots and bark. mdpi.comthedoublestrainer.comtnau.ac.in The process involves boiling the plant material in water for a specific duration, typically 5 to 20 minutes, which allows for efficient extraction of constituents. thedoublestrainer.com However, the prolonged exposure to high temperatures makes it unsuitable for heat-sensitive molecules. In studies on Salvia viridis, decoction yielded a lower content of total phenolics, including phenylethanoid glycosides, compared to other methods like infusion. mdpi.com
Infusion is a gentler heat-based method ideal for softer plant parts like leaves and flowers. thedoublestrainer.comtnau.ac.in It involves steeping the plant material in hot (usually boiling) water for a short period (e.g., 10 minutes). thedoublestrainer.com This technique is less harsh than decoction and can be more effective for recovering phenylethanoid glycosides. Research on Salvia viridis demonstrated that infusion was significantly more effective than decoction for extracting these compounds, yielding comparable amounts to a hydroethanolic extract. mdpi.com
Soxhlet Extraction and Reflux Methods in Natural Product Chemistry
Soxhlet and reflux extraction are continuous extraction techniques that utilize solvent distillation and condensation to achieve a higher degree of extraction efficiency compared to simple maceration.
Soxhlet Extraction is a continuous process that uses a specialized apparatus to repeatedly wash the solid matrix with fresh, distilled solvent. frontiersin.orghawachfilterpaper.comcdn-website.com Plant material is placed in a thimble, and a solvent is heated in a flask below. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, extracting the soluble compounds. hawachfilterpaper.comcdn-website.com Once the chamber fills, the extract is siphoned back into the flask, and the cycle repeats. frontiersin.org This ensures the sample is always extracted with pure solvent, increasing efficiency. hawachfilterpaper.com However, the constant heating of the extract in the boiling flask makes this method unsuitable for thermolabile compounds like some phenylethanoid glycosides, as degradation can occur. nih.gov
Reflux Extraction involves boiling the plant material directly in the solvent and condensing the vapor back into the reaction vessel. mdpi.comfrontiersin.org This method ensures constant extraction at the boiling point of the solvent, but like Soxhlet, the prolonged exposure to high heat can degrade sensitive compounds. mdpi.comnih.gov It is generally more efficient than maceration but can be less efficient than Soxhlet extraction as the solvent becomes increasingly saturated with the extracted compounds. mdpi.com
Modern and Efficient Extraction Technologies for Academic Research
To overcome the limitations of classical methods, several modern technologies have been developed. These "green" techniques offer reduced extraction times, lower solvent consumption, and often improved yields, making them highly valuable for academic and industrial research. dergipark.org.tr
Ultrasound-Assisted Extraction (UAE) for Improved Yields
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance extraction efficiency. nih.govnih.gov The propagation of these waves through the solvent creates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. nih.govmdpi.com This process generates intense local pressures and temperatures and produces high-velocity microjets, which disrupt plant cell walls and enhance the penetration of the solvent into the matrix, thereby accelerating mass transfer. nih.gov
UAE is recognized for its significant advantages, including shorter extraction times, reduced solvent and energy consumption, and higher yields, particularly for phenolic compounds. nih.govmdpi.com The method can be performed at lower temperatures, which is crucial for preserving thermolabile phenylethanoid glycosides. nih.gov However, key parameters must be optimized, as excessive ultrasound power or prolonged exposure can generate free radicals that may degrade the target compounds. mdpi.comresearchgate.net Comparative studies have shown that for phenylethanoid glycosides, UAE can be more effective than conventional methods. mdpi.comoup.com
| Parameter | Typical Range/Value | Research Finding Context |
| Ultrasound Power | 200–700 W | Increased power generally enhances extraction, but excessive levels can degrade bioactive compounds. mdpi.comresearchgate.net |
| Temperature | 25–60 °C | Higher temperatures can improve solubility and diffusion, but temperatures above 45-50°C may lead to degradation of phenolic compounds. mdpi.comresearchgate.net |
| Time | 15–60 min | Optimal times are relatively short; prolonged sonication can decrease antioxidant activity and degrade compounds. mdpi.comresearchgate.net |
| Solvent | Ethanol-water mixtures (e.g., 50-70% ethanol) | The polarity of the solvent is critical; aqueous ethanol (B145695) is often most effective for phenylethanoid glycosides. mdpi.com |
| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | A higher ratio can improve mass transfer, but a point exists beyond which no further increase in yield is observed. researchgate.net |
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is an advanced thermal extraction technique that uses microwave energy to heat the solvent and plant sample. mdpi.com Unlike conventional heating, microwaves directly heat the molecules within the sample, primarily through dipolar rotation and ionic conduction. mdpi.com This results in a rapid, localized temperature and pressure increase inside the plant cells, leading to cell wall rupture and the release of intracellular contents into the surrounding solvent.
MAE offers dramatic reductions in extraction time (often to a few minutes) and solvent volume while providing yields that are comparable to or greater than those from classical techniques. mdpi.com The efficiency of MAE depends on factors such as the microwave power, solvent type, extraction time, and the properties of the sample matrix. Studies on plants containing phenylethanoid glycosides, such as Teucrium montanum, have shown that MAE is highly effective, providing high yields of compounds like acteoside and its isomers in a fraction of the time required for maceration. irb.hrmdpi.comnih.gov
| Parameter | Typical Range/Value | Research Finding Context |
| Microwave Power | 300–800 W | Higher power leads to faster heating and can improve extraction rates, but may cause degradation if not controlled. |
| Temperature | 50–100 °C | Controlled temperature is crucial to prevent the thermal degradation of phenylethanoid glycosides. mdpi.com |
| Time | 1–15 min | MAE is very rapid, with optimal extraction often achieved in minutes. irb.hr |
| Solvent | Ethanol, Methanol (B129727), Water (and aqueous mixtures) | Solvents with high dielectric constants (like water and ethanol) are more efficient at absorbing microwave energy. 70% ethanol is often effective. mdpi.com |
| Solid-to-Liquid Ratio | 1:10 to 1:50 (g/mL) | A sufficient volume of solvent is needed to immerse the sample and prevent charring. |
Accelerated Solvent Extraction (ASE) for Solid Matrices
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique that uses conventional solvents at elevated temperatures (50–200 °C) and pressures (1000–2000 psi). thermofisher.commdpi.com The high pressure maintains the solvent in a liquid state above its boiling point, which enhances its extraction properties. researchgate.net The high temperature increases the solubility and diffusion rate of the analytes, while the high pressure forces the solvent into the pores of the sample matrix, leading to a rapid and exhaustive extraction. thermofisher.com
ASE significantly reduces extraction times (typically 15-30 minutes) and solvent consumption by up to 90% compared to methods like Soxhlet extraction. thermofisher.comresearchgate.net The process is performed in an enclosed, oxygen-free system, which protects sensitive compounds like oxoacteoside from oxidation. While specific studies on ASE for this compound are limited, the technique has been successfully optimized for extracting other phenolic compounds from various plant materials. mdpi.comresearchgate.netmdpi.com
| Parameter | Typical Range/Value | Research Finding Context |
| Temperature | 80–140 °C | Higher temperatures increase extraction efficiency, but must be optimized to prevent degradation of thermolabile phenols. researchgate.netmdpi.com |
| Pressure | ~1500 psi (10.3 MPa) | Used to maintain the solvent in a liquid state at temperatures above its boiling point. mdpi.com |
| Static Time | 5–20 min | The period during which the heated, pressurized solvent is held in the extraction cell to allow for diffusion. mdpi.comresearchgate.net |
| Number of Cycles | 1–8 cycles | Multiple static cycles with fresh solvent can ensure a more exhaustive extraction. mdpi.com |
| Solvent | Acetone (B3395972), Methanol, Ethanol (aqueous mixtures) | A sequence of solvents with varying polarities (e.g., aqueous acetone followed by aqueous methanol) can improve the recovery of a broad range of phenols. mdpi.com |
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) represents a green and sustainable alternative to conventional solvent extraction methods for isolating bioactive compounds. commonorganicchemistry.comwikipedia.org This technique utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. wikipedia.org Carbon dioxide (CO₂) is the most widely used supercritical fluid due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and ease of removal from the extract. wikipedia.orgscirp.orgmdpi.com
The solvating power of supercritical CO₂ can be precisely controlled by adjusting temperature and pressure, allowing for selective extraction. wikipedia.org However, supercritical CO₂ is inherently non-polar and is most effective for extracting non-polar compounds. mdpi.com To enhance the extraction of more polar compounds like the phenylethanoid glycosides, including this compound, a polar co-solvent or modifier such as methanol or ethanol is often added to the CO₂ stream. scirp.orgmdpi.com This modification increases the polarity of the supercritical fluid, improving the recovery of target polar molecules. researchgate.net
While specific SFE parameters for this compound are not extensively detailed, research on related plant materials provides insight into typical conditions. For instance, the extraction of compounds from Patrinia villosa was optimized at 55°C and 35 MPa with CO₂ modified with 10% methanol. capes.gov.br Another study on Lamium album for the extraction of bioactive compounds, including phenylethanoid glycosides, explored temperatures of 40, 50, and 60°C with methanol as a co-solvent. researchgate.net These examples highlight the operational parameters that are critical for optimizing the SFE of polar glycosides from plant matrices.
| Parameter | Typical Range/Value | Purpose | Citation |
| Supercritical Fluid | Carbon Dioxide (CO₂) | Primary solvent; non-toxic, easily removed. | wikipedia.orgscirp.org |
| Pressure | 9 - 35 MPa | Alters fluid density and solvating power. | capes.gov.brkhanacademy.org |
| Temperature | 40 - 60 °C | Affects fluid density and analyte vapor pressure. | researchgate.netcapes.gov.br |
| Co-solvent | Methanol or Ethanol | Increases the polarity of the supercritical fluid to enhance the extraction of polar compounds. | scirp.orgmdpi.com |
Chromatographic Separation and Purification Strategies
Chromatography is the cornerstone for the isolation and purification of individual compounds from complex extracts. A multi-step chromatographic approach is typically essential to obtain pure this compound. This process often involves a sequence of different chromatographic techniques, each leveraging different separation principles to remove impurities. nih.govcolumn-chromatography.com
Column Chromatography (Silica Gel, Reversed-Phase)
Column chromatography is a fundamental purification technique used for the large-scale separation of compounds from a mixture. column-chromatography.comyoutube.com It involves a stationary phase packed into a glass column and a mobile phase that percolates through the column. khanacademy.org For phenylethanoid glycosides, both normal-phase and reversed-phase column chromatography are extensively used.
Silica (B1680970) Gel Column Chromatography (Normal-Phase): Silica gel is a polar stationary phase. hawach.comteledynelabs.com In this mode, non-polar compounds elute first, while polar compounds like this compound are retained more strongly and elute later. Separation is achieved by using a mobile phase of relatively low polarity, with the polarity gradually increased by mixing solvents. Common solvent systems include gradients of chloroform-methanol (CHCl₃-MeOH) or ethyl acetate-methanol-water (EtOAc-MeOH-H₂O). mdpi.comtubitak.gov.tr
Reversed-Phase Column Chromatography (RP-CC): This technique uses a non-polar stationary phase, most commonly silica gel chemically modified with C18 (octadecylsilyl) groups. nih.govthieme-connect.de It is particularly effective for purifying polar compounds from aqueous extracts. In RP-CC, polar compounds elute earlier, while less polar compounds are retained longer. The mobile phase is typically a polar solvent system, such as a gradient of methanol-water (MeOH-H₂O) or acetonitrile-water (ACN-H₂O). mdpi.compharm.or.jp
| Chromatography Type | Stationary Phase | Typical Mobile Phase System (Gradient) | Elution Order for Phenylethanoid Glycosides | Citation |
| Normal-Phase | Silica Gel | Chloroform-Methanol (CHCl₃-MeOH); Ethyl Acetate-Methanol-Water (EtOAc-MeOH-H₂O) | Elute later (retained) | hawach.commdpi.comtubitak.gov.tr |
| Reversed-Phase | C18-bonded Silica | Methanol-Water (MeOH-H₂O); Acetonitrile-Water (ACN-H₂O) | Elute earlier | nih.govmdpi.compharm.or.jp |
Solid-Phase Extraction (SPE) for Fractionation and Preconcentration
Solid-Phase Extraction (SPE) is a rapid and selective sample preparation technique used for cleanup, fractionation, and preconcentration of analytes from a solution before further chromatographic analysis. wikipedia.orgresearchgate.net It operates on the same principles as column chromatography but uses small, disposable cartridges packed with a sorbent. researchgate.net
For the isolation of phenylethanoid glycosides like this compound, reversed-phase SPE cartridges (e.g., C18) are commonly employed. researchgate.netscielo.brscielo.br The process typically involves four steps:
Conditioning: The C18 sorbent is activated with methanol and then equilibrated with water or a buffer similar to the sample matrix. researchgate.netoup.com
Loading: The crude plant extract, usually dissolved in an aqueous solution, is passed through the cartridge. The phenylethanoid glycosides and other non-polar to moderately polar compounds are retained on the C18 sorbent, while very polar impurities like sugars and salts pass through. researchgate.netoup.com
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove any remaining polar impurities. researchgate.net
Elution: The desired phenylethanoid glycosides are eluted from the cartridge using a stronger, less polar solvent, such as increasing concentrations of methanol or acetonitrile (B52724) in water. scielo.brscielo.broup.com This allows for the collection of enriched fractions containing the target compounds, which can then be further purified.
| Step | Solvent Example | Purpose | Citation |
| Conditioning | 1. Methanol2. Water | Activates the C18 phase and prepares it for the aqueous sample. | researchgate.netoup.com |
| Loading | Sample in aqueous solution | Retains phenylethanoid glycosides on the C18 sorbent. | researchgate.netoup.com |
| Washing | Water / 5-10% Methanol in Water | Removes highly polar impurities (e.g., sugars, salts). | researchgate.net |
| Elution | 20-100% Methanol in Water (Step Gradient) | Selectively elutes fractions enriched with phenylethanoid glycosides. | scielo.brscielo.br |
Medium Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC)
Medium Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC) are intermediate-scale purification techniques that bridge the gap between low-pressure column chromatography and high-pressure preparative HPLC.
Vacuum Liquid Chromatography (VLC): VLC is often used for the initial, rapid fractionation of crude extracts. It uses a short, wide column, and solvent is drawn through the packed bed under vacuum. This method is faster than traditional gravity column chromatography. Both silica gel and reversed-phase (C18) materials can be used as the stationary phase. tubitak.gov.trpharm.or.jpgeomar.de For phenylethanoid glycosides, a water-soluble portion of an extract might first be fractionated using reversed-phase VLC with a water-methanol gradient. pharm.or.jp
Medium Pressure Liquid Chromatography (MPLC): MPLC offers better resolution and speed than open-column methods by using a pump to force the mobile phase through the column at moderate pressures. znaturforsch.comresearchgate.net It is a highly effective technique for purifying fractions obtained from initial column chromatography. Reversed-phase MPLC on C18 columns is frequently used to separate different phenylethanoid glycosides from each other, employing gradient elution with methanol-water or acetonitrile-water systems. pharm.or.jpgeomar.deresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique providing high resolution and sensitivity, making it indispensable for both the final purification (preparative) and analysis (analytical) of this compound. thieme-connect.deyoutube.com
Analytical HPLC: This is used to identify and quantify this compound in various extracts and fractions. The method typically employs a reversed-phase C18 column with a gradient mobile phase of acetonitrile and water, often containing a small amount of acid (like formic or acetic acid) to improve peak shape and resolution. frontiersin.orgmdpi.com Detection is commonly performed with a Diode Array Detector (DAD) or a mass spectrometer (MS). ppm.edu.pl
Preparative HPLC: For the isolation of highly pure this compound, preparative HPLC is the final step. scielo.brscielo.br The principles are the same as analytical HPLC, but it uses larger columns and higher flow rates to handle larger sample loads. thieme-connect.de Fractions are collected as they elute from the column, and those containing the pure compound are combined. This method is crucial for obtaining the reference standards needed for biological and chemical studies.
| Parameter | Typical Specification | Purpose | Citation |
| Technique | Reversed-Phase HPLC | High-resolution separation of polar compounds. | frontiersin.orgresearchgate.net |
| Stationary Phase | C18 (Octadecylsilyl) Silica Gel (e.g., 5 µm particle size) | Provides non-polar surface for interaction. | frontiersin.orgppm.edu.pl |
| Column Dimensions | Analytical: e.g., 4.6 x 250 mmPreparative: e.g., 20 x 250 mm | Analytical for quantification; Preparative for isolation. | scielo.brfrontiersin.org |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) | Gradient elution allows for separation of compounds with a range of polarities. Acid improves peak shape. | frontiersin.orgmdpi.com |
| Flow Rate | Analytical: ~1 mL/minPreparative: ~8 mL/min | Optimized for column size and separation efficiency. | scielo.brfrontiersin.org |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD for UV absorbance spectra; MS for mass identification. | ppm.edu.pl |
Synthetic Chemistry and Derivatization Research of Oxoacteoside
Total Chemical Synthesis Approaches for Oxoacteoside
Total synthesis provides a definitive confirmation of a molecule's structure and allows for the production of the compound and its analogs for further study, independent of natural sources. The process of constructing a complex molecule like this compound requires a carefully planned sequence of reactions. fiveable.mevapourtec.com
The total synthesis of complex glycosides is a systematic process that builds the final molecule through a series of sequential chemical reactions, starting from simpler, commercially available precursors. fiveable.me For phenylethanoid glycosides, these strategies often involve the careful construction of the carbohydrate core, followed by its attachment to the aglycone moiety and final deprotection steps.
A primary challenge in the synthesis of this compound is achieving regioselectivity, which is the ability to form a glycosidic bond at a specific hydroxyl group when several are available. sigmaaldrich.com The glucose unit in this compound has multiple hydroxyl groups, but the rhamnose must be attached specifically at the 3-position. Chemical synthesis requires laborious manipulation of protecting groups to block all but the desired reaction site. sigmaaldrich.com
To address this, chemists employ advanced methodologies:
Protecting Group Strategies : In the synthesis of protected β-oxoacteoside, a diacetone-D-glucose derivative was used. researchgate.net The acetone (B3395972) groups act as protecting groups, leaving only the desired hydroxyl group available for the subsequent glycosylation reaction with the rhamnose donor.
Enzymatic Synthesis : Glycosyltransferases are enzymes that exhibit high regioselectivity and stereospecificity, offering a powerful alternative to chemical methods. sigmaaldrich.commdpi.com These enzymes can form specific linkages, such as the α(1→3) bond between rhamnose and glucose, without the need for complex protection-deprotection steps. mdpi.com
Catalyst-Controlled Glycosylation : Modern synthetic methods utilize sophisticated catalysts to direct the glycosylation to a specific position. For example, gold(I)-catalyzed glycosylation has been successfully used in the synthesis of the related compound acteoside to create the desired α-(1→3) linked disaccharide. sioc-journal.cn Other approaches leverage temporary masking agents, such as phenylboronic acid, which can reversibly bind to a diol, leaving a specific hydroxyl group available for reaction. researchgate.net
Controlling the stereochemistry at the anomeric carbon (the hemiacetal carbon in the cyclic sugar) is critical to synthesizing the correct isomer of this compound. fiveable.me Glycosidic bonds can exist as either α or β anomers, and the biological activity of the final compound is highly dependent on this configuration. The formation of the glycosidic bond proceeds through an oxocarbenium ion intermediate, and the outcome (α or β) is influenced by several factors. fiveable.mechemistrysteps.com
Key strategies for controlling anomeric configuration include:
Neighboring Group Participation : The choice of a protecting group at the C-2 position of the glycosyl donor is crucial. A "participating" group, such as an acetyl group, can shield one face of the oxocarbenium ion intermediate, leading to the preferential formation of a 1,2-trans-glycoside. frontiersin.org
Donor and Promoter Systems : The use of specific glycosyl donors, such as the glycosyl trichloroacetimidate (B1259523) employed in the β-oxoacteoside synthesis, is a well-established method for controlling anomeric selectivity. researchgate.netmdpi.com The reaction conditions, including the choice of acid promoter (e.g., TMSOTf), can be tuned to favor the formation of either the kinetically or thermodynamically preferred anomer. frontiersin.org
Solvent Effects : Solvents like acetonitrile (B52724) can participate in the reaction, forming a nitrilium ion intermediate that influences the stereochemical outcome, often favoring the formation of β-glycosides. nih.gov
Semi-Synthetic Modification and Derivatization Studies
Beyond total synthesis, researchers modify the natural this compound structure to create new molecules with tailored properties. These semi-synthetic derivatives can be used as biological probes to study molecular interactions or can be designed to have enhanced therapeutic potential.
To investigate the biological function and molecular targets of a compound like this compound, chemists synthesize analogs that act as chemical probes. researchgate.net These probes typically contain a reporter group, such as a fluorescent tag, or a reactive group for covalently linking to a biological target.
Common strategies, which are applicable to the synthesis of this compound probes, include:
Fluorescent Labeling : A fluorescent molecule (fluorophore) like coumarin (B35378) or BODIPY can be attached to the this compound structure. mdpi.com These fluorescent analogs allow researchers to visualize the compound's localization within living cells using microscopy. mdpi.comnih.gov
Photoaffinity Labeling : A photo-reactive group can be incorporated into the molecule. researchgate.net Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting proteins, allowing for the identification of the compound's direct binding partners.
Biotin (B1667282) Tagging : The addition of a biotin tag allows for the isolation of the probe and its bound proteins from a complex biological sample using streptavidin-coated beads, a process known as a pull-down assay. researchgate.net
The synthesis of these probes involves developing concise strategies to attach the desired label without disrupting the core structure responsible for biological activity. researchgate.net
While natural products can have potent biological activity, they often suffer from poor metabolic stability and short biological half-lives, which limits their therapeutic use. nih.gov Chemical modifications can be introduced to the this compound structure to improve its drug-like properties.
Potential modifications to enhance stability and receptor interaction include:
Improving Proteolytic Stability : Peptides and some glycosides are susceptible to degradation by enzymes. mdpi.com Chemical modifications, such as capping the ends of a molecule (e.g., N-terminal acetylation or C-terminal amidation), can block the access of exopeptidases, thereby increasing the molecule's stability and conformational rigidity. mdpi.comresearchgate.net
Increasing Half-Life : PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to increase the size and solubility of a therapeutic molecule. mdpi.com This modification can reduce clearance by the kidneys and enhance the compound's half-life in the bloodstream. patsnap.com
Enhancing Receptor Binding : The structure can be modified to improve its interaction with a biological receptor. This can involve introducing new functional groups to form additional hydrogen bonds or hydrophobic interactions, or by "stapling" a peptide portion of a molecule into a more rigid, bioactive conformation. mdpi.com Other modifications, like replacing a phosphate (B84403) oxygen with sulfur to create a phosphorothioate, can increase resistance to nucleases and improve binding affinity. assaygenie.com
These chemical interventions are designed to enhance the natural properties of compounds like this compound, making them more robust and effective for potential applications. nih.gov
Introduction of Functional Groups for Affinity-Based Profiling
Affinity-based profiling is a powerful chemoproteomic strategy used to identify the cellular protein targets of a bioactive molecule. wikipedia.org This approach relies on the design and synthesis of chemical probes derived from the parent compound. theclinivex.com For this compound, creating such probes involves the chemical introduction of specific functional groups onto its core structure. These functional groups typically include a reporter tag for enrichment and visualization, and often a photoreactive group for covalently capturing interacting proteins. biosyn.com The derivatization of this compound aims to install these moieties with minimal perturbation to the original molecule's bioactivity to ensure that the identified protein interactions are authentic. masterorganicchemistry.com
The this compound molecule possesses numerous hydroxyl (-OH) groups—both phenolic and alcoholic—which serve as primary sites for chemical modification. pressbooks.pubmdpi.comresearchgate.net Synthetic strategies are designed to selectively functionalize these positions to yield versatile probes for target identification studies.
Synthesis of Reporter-Tagged this compound Probes
The introduction of a reporter tag is essential for the detection and isolation of probe-protein complexes. Common reporter strategies include the incorporation of a biotin tag for high-affinity purification with streptavidin or the insertion of a bioorthogonal handle, such as a terminal alkyne or azide, for "click" chemistry applications.
Click Chemistry Handles:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction in chemical biology for its high efficiency and specificity in complex biological systems. To prepare this compound for such applications, a terminal alkyne group is typically introduced. A common method involves the Williamson ether synthesis, where a hydroxyl group on this compound is deprotonated with a mild base and subsequently reacted with an alkyne-containing electrophile like propargyl bromide. The phenolic hydroxyls are generally more acidic and thus more reactive under these conditions than the alcoholic hydroxyls.
This modification yields an alkyne-tagged this compound probe. Once the probe has bound to its target protein within a cell lysate, it can be covalently linked to a reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) via the CuAAC reaction, facilitating enrichment and analysis.
Biotinylation:
Direct biotinylation provides a straightforward path to affinity purification. This can be achieved by coupling this compound with a biotin molecule that has been pre-activated with a linker arm. For instance, an amine-reactive derivative of biotin, such as biotin-NHS ester, can be coupled to a hydroxyl group on this compound after its conversion to an amine through a multi-step synthetic sequence. Alternatively, an aminooxy-biotin reagent can react with the ketone group present in this compound to form a stable oxime linkage, offering a different site for derivatization. researchgate.net
The table below outlines examples of synthesized this compound derivatives equipped with reporter tags.
| Derivative Name | Modification Site | Reagent | Functional Group | Purpose |
| 4'-O-propargyl-oxoacteoside | Phenolic hydroxyl | Propargyl bromide, K₂CO₃ | Terminal Alkyne | Click Chemistry |
| 7''-O-propargyl-oxoacteoside | Alcoholic hydroxyl | Propargyl bromide, NaH | Terminal Alkyne | Click Chemistry |
| This compound-oxime-biotin | Ketone | Aminooxy-biotin | Biotin | Affinity Purification |
This table contains representative, hypothetical derivatives based on established synthetic methodologies.
Synthesis of Photo-Crosslinking this compound Probes
To permanently capture often transient and low-affinity interactions between a small molecule and its protein targets, photoaffinity labeling (PAL) is employed. This technique uses probes equipped with a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby amino acid residues of the target protein. mdpi.com
Commonly used photoreactive moieties include diazirines, aryl azides, and benzophenones. masterorganicchemistry.com Diazirines are often preferred due to their small size and the fact that they generate highly reactive carbene species upon photolysis with less non-specific reactivity. pressbooks.pub
The synthesis of a photo-crosslinking this compound probe involves attaching a linker containing a diazirine moiety. For example, a diazirine-containing carboxylic acid can be activated and coupled to one of the hydroxyl groups on this compound via an esterification reaction. To create a more versatile probe, trifunctional reagents that contain a diazirine, a reporter tag (like an alkyne), and a reactive group for conjugation can be used. theclinivex.com This allows for a "two-in-one" approach, equipping the this compound molecule with both a photo-crosslinking warhead and a click chemistry handle in a single synthetic step. biosyn.com
The table below details potential photo-crosslinking probes derived from this compound.
| Derivative Name | Modification Site | Reagent | Functional Group(s) | Purpose |
| 4'-O-(diazirine-linker)-oxoacteoside | Phenolic hydroxyl | Diazirine-containing alkyl halide | Diazirine | Photo-crosslinking |
| 7''-O-(diazirine-alkyne-linker)-oxoacteoside | Alcoholic hydroxyl | Trifunctional diazirine-alkyne linker | Diazirine, Terminal Alkyne | Photo-crosslinking & Click Chemistry |
This table contains representative, hypothetical derivatives based on established synthetic methodologies.
The development of these functionalized probes is critical for elucidating the mechanism of action of this compound. By using these tools in chemical proteomics experiments, researchers can isolate and identify the specific proteins that this compound interacts with, providing a foundation for understanding its biological functions at a molecular level.
Advanced Analytical Characterization and Quantification of Oxoacteoside in Research
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural determination of natural products like oxoacteoside. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the complete structural elucidation of this compound. researchgate.netnih.gov It provides insights into the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. core.ac.ukjchps.com
¹H NMR (Proton NMR): This technique identifies the different types of protons present in the this compound molecule and their immediate electronic environment. The chemical shifts (δ) of these protons provide clues about the functional groups they are attached to. For instance, the characteristic signals for the aromatic protons of the caffeoyl and dihydroxyphenylethyl moieties, as well as the sugar protons, can be readily identified.
¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic, sugar carbons).
2D NMR Techniques: Two-dimensional NMR experiments are crucial for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to piece together fragments of the molecule, such as the individual sugar units and the side chains.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly vital for determining the linkages between the sugar units and the aglycone, as well as the esterification site of the caffeoyl group. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the three-dimensional structure of the molecule.
Table 1: Representative NMR Data for this compound
| Technique | Key Observations | Information Gained |
|---|---|---|
| ¹H NMR | Characteristic signals for aromatic, olefinic, and sugar protons. | Identification of key functional groups and proton environments. |
| ¹³C NMR | Resonances for carbonyl, aromatic, and sugar carbons. | Elucidation of the carbon framework. |
| COSY | Correlations between adjacent protons in the sugar and aglycone moieties. | Establishment of proton-proton connectivity. |
| HSQC | Direct correlation of proton and carbon signals. | Assignment of protonated carbons. |
| HMBC | Long-range correlations between protons and carbons across glycosidic linkages and ester bonds. | Determination of the overall molecular connectivity. |
This table is a generalized representation. Actual chemical shifts are specific to the solvent and experimental conditions used.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful techniques for determining the elemental composition and elucidating the fragmentation pathways of this compound.
HRMS: Provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound with a high degree of confidence. This is a critical step in confirming the identity of the compound.
MS/MS: Involves the isolation of the molecular ion (or a specific precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns often involve the cleavage of glycosidic bonds and the loss of sugar moieties, as well as the fragmentation of the caffeoyl group. For instance, a common fragmentation pathway for similar phenylethanoid glycosides involves the neutral loss of the caffeoyl moiety and subsequent losses of the sugar units. The analysis of these fragmentation patterns helps to confirm the sequence and linkage of the sugar units and the nature of the aglycone. mdpi.com A study on polyphenol profiling identified β-oxoacteoside with a mass-to-charge ratio (m/z) of 637, which fragmented to ions with m/z 475 and 329. ppm.edu.pl
Table 2: Illustrative MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Structural Implication |
|---|---|---|---|
| [M-H]⁻ | Varies | Caffeoyl group | Presence of a caffeoyl moiety |
| [M-H]⁻ | Varies | Sugar units | Identification of the sugar components |
| [M-H]⁻ | Varies | H₂O, CO | Common losses from phenolic and carbonyl groups |
This table provides a conceptual framework for the fragmentation of this compound. The exact m/z values will depend on the ionization mode and the specific structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler, yet effective technique for analyzing the chromophoric systems within the this compound molecule. ijprajournal.comijcrt.org The UV spectrum of this compound is primarily dictated by the presence of the caffeoyl and dihydroxyphenylethyl moieties, which contain conjugated π-electron systems. researchgate.net
The absorption maxima (λmax) observed in the UV spectrum are characteristic of these phenolic structures. Typically, phenylethanoid glycosides exhibit strong absorption bands in the UV region, which can be used for preliminary identification and quantification. The presence of the conjugated system in the caffeoyl group results in a distinct absorption profile that can be used to differentiate it from other classes of compounds. msu.edulibretexts.org
Chromatographic Techniques for Quantitative Analysis and Profiling
Chromatographic methods are the cornerstone for the separation, quantification, and profiling of this compound in complex mixtures such as plant extracts.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound. researchgate.nettorontech.com
HPLC-DAD: A reversed-phase HPLC method coupled with a Diode Array Detector (DAD) is commonly employed. The DAD allows for the acquisition of UV-Vis spectra across a range of wavelengths for each peak in the chromatogram. This provides both quantitative data (based on peak area at a specific wavelength) and qualitative information (the UV spectrum), which aids in peak identification and purity assessment. torontech.comrsc.org The method's specificity, accuracy, and precision make it suitable for routine quality control of herbal materials containing this compound.
HPLC-FLD: While less common for phenylethanoid glycosides, Fluorescence Detection (FLD) can offer higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. The intrinsic fluorescence of the phenolic moieties in this compound may be exploited for this purpose, potentially allowing for lower detection limits compared to DAD. nih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Targeted and Untargeted Profiling
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a state-of-the-art analytical platform for the analysis of this compound. researchgate.net
Targeted Profiling: In targeted analysis, the UHPLC-MS/MS system is set up to specifically detect and quantify this compound and other related known compounds. This is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte are monitored. This approach offers exceptional sensitivity and selectivity, making it the gold standard for quantitative analysis, especially for trace-level detection in complex biological matrices. nih.gov
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages | Primary Application |
|---|---|---|---|
| HPLC-DAD | Separation based on polarity, detection via UV-Vis absorbance. | Robust, reproducible, provides spectral information for peak identity. | Routine quantification and quality control. |
| HPLC-FLD | Separation based on polarity, detection of fluorescence. | Potentially higher sensitivity and selectivity for fluorescent compounds. | Trace analysis of fluorescent analytes. |
| UHPLC-MS/MS | High-resolution separation coupled with highly selective and sensitive mass detection. | High throughput, superior sensitivity and selectivity, structural confirmation. | Targeted quantification and untargeted metabolomic profiling. |
Quantitative Methodologies and Validation in Academic Settings
Absolute quantification of this compound in research settings often relies on highly accurate and precise methods like Isotope Dilution Mass Spectrometry (IDMS). researchgate.netnih.gov IDMS is considered a reference technique for quantitative analysis because it combines the high sensitivity and selectivity of mass spectrometry with the precision and accuracy afforded by the use of isotopically labeled internal standards. researchgate.net This approach is crucial for applications requiring accurate concentration measurements, such as the evaluation of clinical biomarker candidates. nih.gov
The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample. researchgate.net This "spike" serves as an internal standard that behaves nearly identically to the endogenous analyte during sample preparation and analysis. researchgate.net Because the spiked and natural forms of the analyte are chemically identical, any loss of the analyte during the analytical process will affect both forms equally, thus not impacting the accuracy of the final measurement. epa.gov
After the addition of the isotopic standard and equilibration with the sample, the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the signal from the natural analyte to that of the isotopically labeled standard. epa.gov By knowing the initial amount of the added standard and the measured isotope ratio, the absolute concentration of the endogenous this compound in the original sample can be accurately calculated. researchgate.net This method offers significant advantages over conventional calibration techniques by minimizing the effects of physical and chemical interferences. epa.gov While highly effective, a major challenge in applying IDMS, particularly in proteomics and metabolomics, is the technical difficulty and cost associated with obtaining the necessary isotopically labeled internal standards. researchgate.net
The validation of analytical methods is a critical process in academic and research settings to ensure that a chosen method is suitable for its intended purpose and yields reliable, consistent, and accurate data. wjarr.compharmastate.academy For the quantification of this compound, this involves a thorough evaluation of several key performance characteristics, as outlined by guidelines such as those from the International Council for Harmonisation (ICH). ich.orggmpinsiders.com
Selectivity/Specificity: This is the ability of the method to unequivocally measure the analyte of interest, this compound, in the presence of other components that may be present in the sample matrix, such as impurities or related compounds. pharmastate.academyelementlabsolutions.com To demonstrate selectivity, the method must show that it can distinguish this compound from other substances, ensuring that the reported result is free from interference. elementlabsolutions.com
Linearity: Linearity demonstrates that the analytical procedure produces results that are directly proportional to the concentration of the analyte within a given range. ich.orgeuropa.eu This is typically evaluated by analyzing a series of at least five samples with known concentrations of this compound and then performing a linear regression analysis. pharmastate.academyeuropa.eu The correlation coefficient (R²) of the regression line should be close to 1, indicating a strong linear relationship. aphl.org
Accuracy: Accuracy reflects the closeness of the measured value to the true value. elementlabsolutions.com It is typically assessed by analyzing samples with a known concentration of this compound (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte. ich.org Accuracy is often expressed as the percent recovery of the known amount. europa.eu A minimum of nine determinations over at least three concentration levels is recommended to establish accuracy across the specified range. europa.eu
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmastate.academyelementlabsolutions.com It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. wjarr.com Precision is evaluated at different levels:
Repeatability: Precision under the same operating conditions over a short interval of time. europa.eu
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. ich.org
Reproducibility: Precision between different laboratories. wjarr.com
Table 1: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria |
| Selectivity/Specificity | Ability to measure only the analyte of interest without interference. | No significant signal from blank matrix at the analyte's retention time. |
| Linearity | Proportionality of the measured signal to the analyte concentration. | Correlation coefficient (R²) > 0.99 |
| Accuracy | Closeness of the measured value to the true value. | Typically 80-120% recovery for assays. |
| Precision (Repeatability) | Closeness of agreement between repeated measurements under the same conditions. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) < 15-20% |
Metabolomics aims to comprehensively study the complete set of small-molecule metabolites, like this compound, within a biological system to provide a snapshot of its physiological state. labiotech.euuu.se The integration of analytical data for this compound into broader metabolomics research is essential for understanding its role in biological processes and disease mechanisms. labiotech.eunih.gov This integration allows researchers to move beyond the quantification of a single compound and place it within the context of complex metabolic networks. nih.gov
In many metabolomics studies, data from multiple analytical platforms such as GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are combined. creative-proteomics.com This multi-platform approach leverages the strengths of each technique to achieve broader coverage of the metabolome. creative-proteomics.com For example, while GC-MS is excellent for volatile compounds (or their derivatives), LC-MS is often better suited for less volatile and more polar compounds. thermofisher.comalwsci.com
The process of integrating this data presents significant computational and statistical challenges. mdpi.com These include the need to harmonize and normalize data from different platforms to make them comparable. creative-proteomics.com Once integrated, this multi-omics data can be analyzed using various bioinformatics tools and statistical methods to:
Identify Biomarkers: Changes in the levels of this compound, in conjunction with other metabolites, can serve as potential biomarkers for diagnosing diseases or monitoring therapeutic responses. labiotech.eu
Elucidate Metabolic Pathways: By observing how the concentration of this compound and other related metabolites change in response to stimuli or in different disease states, researchers can gain insights into the metabolic pathways involved. nih.gov
Build Predictive Models: Integrated datasets can be used to develop machine learning or deep learning models to predict disease states or treatment outcomes based on metabolic profiles. mdpi.com
Ultimately, the integration of this compound's analytical data into a multi-omics framework allows for a more holistic understanding of its biological significance, moving from simple quantification to functional interpretation within a systems biology context. nih.govmdpi.com
Mechanistic Investigations of Oxoacteoside S Biological Activities
In Vitro Studies on Cellular and Molecular Targets
In vitro studies have been instrumental in elucidating the specific cellular and molecular mechanisms through which oxoacteoside exerts its diverse biological effects. These investigations have pinpointed its interactions with key enzymes, its ability to counteract oxidative damage, and its influence on inflammatory, neuronal, and immune pathways.
Enzyme Inhibition Assays (e.g., Xanthine (B1682287) Oxidase, Tyrosinase)
This compound has been evaluated for its inhibitory potential against several key enzymes involved in various pathological processes. Enzyme inhibitors can play a crucial role in managing diseases by slowing down detrimental enzymatic reactions. mdpi.com
Xanthine Oxidase: This enzyme is pivotal in the metabolic pathway that produces uric acid from purines. nih.gov Overactivity of xanthine oxidase can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a primary cause of gout. nih.gov Inhibitors of xanthine oxidase are valuable therapeutic agents as they can block the synthesis of uric acid. nih.gov While some synthetic inhibitors like allopurinol (B61711) are effective, there is interest in finding natural compounds with fewer side effects. nih.gov Studies have shown that various plant extracts containing polyphenols and flavonoids possess xanthine oxidase inhibitory activity. internationalscholarsjournals.com
Tyrosinase: This copper-containing enzyme is essential for the production of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. jpionline.org While melanin has protective functions, excessive production can lead to hyperpigmentation disorders. jpionline.org Tyrosinase inhibitors are therefore of interest for cosmetic and medicinal applications to manage skin pigmentation issues. internationalscholarsjournals.com Research has identified various natural extracts that can inhibit tyrosinase activity. internationalscholarsjournals.comjpionline.org
Table 1: Enzyme Inhibitory Activity of this compound
| Enzyme | Biological Relevance | Inhibitory Effect of this compound |
|---|---|---|
| Xanthine Oxidase | Catalyzes the final steps of purine (B94841) metabolism, leading to uric acid formation. Overproduction is linked to gout. nih.gov | Potential to inhibit, reducing uric acid production. |
| Tyrosinase | Key enzyme in melanin biosynthesis. Inhibition can help in managing hyperpigmentation. jpionline.org | Potential to inhibit, leading to reduced melanin synthesis. |
Modulation of Oxidative Stress Pathways (e.g., Free Radical Scavenging, Inhibition of Lipid Peroxidation)
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. xiahepublishing.comnih.gov Antioxidants can mitigate the damaging effects of ROS. xiahepublishing.com
Free Radical Scavenging: Free radicals are highly reactive molecules that can damage essential cellular components like DNA, proteins, and lipids. nih.gov Antioxidants function by neutralizing these free radicals, often by donating an electron to stabilize them, thereby preventing a cascade of further damage. xiahepublishing.com This is considered a first-line defense against oxidative damage. xiahepublishing.com
Inhibition of Lipid Peroxidation: Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids within cell membranes. wikipedia.org This process is a chain reaction initiated by free radicals that can lead to significant cell damage and is implicated in various diseases. wikipedia.org Antioxidants, such as vitamin E, can interrupt this chain reaction and protect cell membranes from damage. wikipedia.org
Table 2: Modulation of Oxidative Stress by this compound
| Mechanism | Description | Role of this compound |
|---|---|---|
| Free Radical Scavenging | Direct neutralization of reactive oxygen species to prevent cellular damage. xiahepublishing.com | Acts as a scavenger, neutralizing harmful free radicals. |
| Inhibition of Lipid Peroxidation | Prevention of the oxidative degradation of lipids in cell membranes, thus protecting cellular integrity. wikipedia.org | Inhibits the chain reaction of lipid peroxidation, safeguarding cell membranes. |
Anti-inflammatory Mechanisms at the Cellular Level (e.g., COX inhibition, cytokine signaling)
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. mdpi.com
Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. frontiersin.orgnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. frontiersin.org While COX-1 is constitutively expressed and involved in maintaining normal physiological functions, COX-2 is often upregulated during inflammation. frontiersin.org
Cytokine Signaling: Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. mdpi.com Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), can promote inflammation. brieflands.comnih.gov The signaling pathways of these cytokines, often involving transcription factors like NF-κB, are key targets for anti-inflammatory agents. mdpi.combrieflands.com Suppressors of cytokine signaling (SOCS) are intracellular proteins that act as negative regulators of cytokine signaling. nih.gov
Investigation of Neuroprotective Mechanisms in Cellular Models (e.g., Protection against Glutamate (B1630785) Excitotoxicity, MPP+ Induced Injury)
Neuroprotection refers to the strategies and mechanisms that protect neurons from injury or degeneration.
Protection against Glutamate Excitotoxicity: Glutamate is a major excitatory neurotransmitter in the central nervous system, but its over-activation of receptors can lead to neuronal damage, a phenomenon known as excitotoxicity. mednexus.org This process is implicated in various neurological disorders. mednexus.orgfrontiersin.org Neuroprotective compounds can work by modulating glutamate receptors or downstream signaling pathways to prevent this damage. mednexus.org
Protection against MPP+ Induced Injury: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is widely used in laboratory settings to create models of Parkinson's disease. frontiersin.orgscirp.org MPP+ selectively damages dopaminergic neurons, and studies have shown that it can potentiate glutamate-induced cytotoxicity in these neurons. nih.gov Compounds that protect against MPP+-induced injury may hold therapeutic potential for neurodegenerative diseases. scirp.orgnih.gov
Immunomodulatory Effects on Specific Immune Cell Functions
Immunomodulators are substances that can modify the functioning of the immune system, either by enhancing or suppressing immune responses. clevelandclinic.org This modulation can be beneficial in various conditions, from fighting infections and cancer to controlling autoimmune diseases. clevelandclinic.org Natural bioactive compounds are known to possess immunomodulatory activities. mdpi.com The effects of these compounds can be observed in their ability to alter the activity of various immune cells, such as T-cells and B-cells, and to influence the production of signaling molecules like cytokines. nih.govscielo.org.mx
Antibacterial and Antiviral Mechanisms
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. nih.gov
Antibacterial Mechanisms: Antibacterial compounds can act through various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with DNA replication. mdpi.com
Antiviral Mechanisms: Antiviral drugs typically work by inhibiting a specific stage of the viral life cycle. youtube.com This can include preventing the virus from attaching to and entering a host cell, inhibiting the uncoating of the viral genome, interfering with the replication of viral genetic material, or blocking the assembly and release of new virus particles. nih.govyoutube.com Some antiviral peptides, for example, can disrupt the viral envelope or capsid. nih.gov Nucleoside analogs are a class of antiviral drugs that inhibit viral polymerases, leading to the termination of viral genome replication. nih.gov
Influence on Cell Aggregation Processes
This compound, a phenylethanoid glycoside, has been investigated for its role in modulating cellular aggregation, a fundamental process in various physiological and pathological events. Research into secondary metabolites from several Verbascum species (Scrophulariaceae) has identified beta-oxoacteoside among compounds screened for their inhibitory effects on cell aggregation. chemfaces.combiocrick.com In one such study, various metabolites were assessed for their ability to inhibit lymphocyte-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1)-mediated aggregation in the HL-60 cell line. biocrick.com While specific inhibitory concentration values for this compound were not detailed in the available abstracts, the inclusion of the compound in these screening efforts suggests its potential as a modulator of cell adhesion processes. For context, another compound from the same study, ilwensisaponin A, showed moderate in vitro activity on this cell aggregation pathway. biocrick.com
Furthermore, related phenylethanoid glycosides have demonstrated notable anti-aggregation properties. Verbascoside (B1683046) (acteoside), a structurally similar compound, strongly inhibits the aggregation of amyloid protein, which is relevant in the context of neurodegenerative diseases. mdpi.com The structural difference between acteoside and this compound lies at the C-6' position of the glucose moiety, suggesting that oxidation at this site could influence its biological activity profile, including its effect on cell aggregation.
In Vivo Studies Focusing on Mechanistic Endpoints in Animal Models
Assessment of Biological Responses and Biomarker Modulation in Pre-Clinical Models
The use of in vivo animal models is crucial for understanding the biological responses to chemical compounds and for identifying and validating biomarkers of efficacy or toxicity. researchgate.netcrownbio.com Such preclinical studies allow for the correlation of a compound's administration with specific molecular and physiological changes. crownbio.com For this compound, while detailed in vivo studies focusing specifically on biomarker modulation are not extensively documented in the available literature, research on related compounds and extracts containing this compound provides some insight.
Animal models for various conditions, such as liver injury or thrombosis, rely on the measurement of specific biomarkers to quantify the extent of damage and the protective or therapeutic effect of a test compound. uanl.mxbiomedpharmajournal.org For instance, in studies of hepatoprotection, serum levels of enzymes like aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP) are common biomarkers used to assess liver damage in rodents. biomedpharmajournal.org In vivo studies on extracts containing phenylethanoid glycosides have utilized these markers to demonstrate hepatoprotective effects. researchgate.net
Similarly, in the context of heart failure research, biomarkers such as B-type natriuretic peptide (BNP) and various matrix metalloproteinases (MMPs) are used in animal models to track the progression of the disease and the response to treatment. nih.gov Although direct evidence linking this compound to the modulation of these specific biomarkers in vivo is scarce, its presence in plant extracts with demonstrated biological activities suggests it may contribute to the observed effects. researchgate.net Future in vivo studies on purified this compound are necessary to establish a direct correlation between its administration and the modulation of specific biomarkers, which would be essential for de-risking its development as a potential therapeutic agent. crownbio.com
Investigation of Cellular and Molecular Pathways in Organ Systems (e.g., Hepatoprotection)
The liver is a primary site for the metabolism of xenobiotics, making it susceptible to injury from various toxins. nih.gov Animal models of hepatotoxicity, often induced by agents like carbon tetrachloride (CCl4) or D-galactosamine, are standardly used to screen for and investigate the mechanisms of hepatoprotective compounds. biomedpharmajournal.orgresearchgate.net These models allow for the examination of cellular and molecular pathways involved in liver damage, such as oxidative stress, inflammation, and apoptosis. nih.govdavidpublisher.com
While direct mechanistic studies on this compound's hepatoprotective effects are limited, the closely related compound acteoside (verbascoside) has been reported to possess hepatoprotective activities. researchgate.net The mechanisms often involve antioxidant and anti-inflammatory pathways. researchgate.net Given the structural similarity, it is plausible that this compound may exert similar protective effects. Research on plant extracts containing a variety of phenylethanoid glycosides has shown protection against CCl4-induced liver damage in animal models. researchgate.net The protective mechanism in these cases is often attributed to the ability of the compounds to scavenge free radicals and reduce oxidative stress, thereby preventing damage to hepatocytes. researchgate.net Histological studies in these models typically reveal a decrease in degenerative and necrotic changes in the liver tissue of treated animals. researchgate.net
The development of new hepatoprotective agents often involves screening compounds in these established in vivo and in vitro models to identify those that can counteract the damage caused by hepatotoxins, as measured by biochemical markers and liver histology. uanl.mx
Evaluation of Anticoagulant Potential and Related Mechanistic Pathways
Thrombosis-related cardiovascular diseases are a major area of therapeutic research, with a focus on discovering new anticoagulant agents from sources like medicinal plants. nih.gov Anticoagulant activity can be mediated through various mechanisms, including the direct or indirect inhibition of coagulation factors like thrombin (Factor IIa) and Factor Xa (FXa), or by interfering with platelet aggregation. nih.govnih.gov
This compound (also known as tomentoside A) was identified as a constituent of Paulownia Clon in Vitro 112 leaves. researchgate.net A study on this plant investigated the anticoagulant properties of different fractions of its leaf extract using a thrombus-formation analysis system (T-TAS), which assesses whole blood thrombogenicity under flow conditions that mimic the in vivo environment. researchgate.net The results indicated that three of the four tested fractions (Fractions A, C, and D) demonstrated anticoagulant effects by decreasing the area under the curve (AUC10) measured by the system, suggesting an inhibition of thrombus formation. researchgate.net Although this study did not test the activity of isolated this compound, its presence in these active extracts points towards a potential contribution to the observed anticoagulant effect.
Further research is required to determine if this compound acts directly on coagulation cascade enzymes or platelet function. Mechanistic studies would involve assays to measure the inhibition of specific clotting factors (e.g., FXa, thrombin) and platelet aggregation induced by various agonists like collagen or ADP. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Elucidation of Specific Structural Motifs for Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the specific structural features of a molecule that are responsible for its biological activity. gardp.orgwikipedia.org By comparing the activities of structurally related compounds (analogs), researchers can deduce which chemical groups enhance or diminish a particular effect, guiding the design of more potent and selective molecules. gardp.orgcollaborativedrug.com
For phenylethanoid glycosides like this compound, SAR studies involve comparing its biological activities with those of its close analogs, primarily acteoside (verbascoside) and isoacteoside (B1238533). These compounds share a common core structure consisting of a hydroxytyrosol (B1673988) and a caffeoyl moiety attached to a central glucose unit. The key structural variations among these analogs provide a basis for understanding the roles of different functional groups.
The primary structural difference between acteoside and this compound is the oxidation of the primary alcohol at the C-6 position of the rhamnose-linked glucose moiety in acteoside to a carboxylic acid group in this compound. Studies comparing the biological activities of these compounds can, therefore, shed light on the importance of this specific structural motif. For example, if this compound shows different potency in antioxidant, anti-inflammatory, or cell aggregation inhibition assays compared to acteoside, this would highlight the influence of the C-6 carboxyl group on its interaction with biological targets. chemfaces.combiocrick.commdpi.com
The table below illustrates the key structural differences between this compound and its common analogs.
| Compound Name | Core Structure | Key Differentiating Feature |
| Acteoside (Verbascoside) | Hydroxytyrosol + Caffeoyl + Glucose + Rhamnose | Rhamnose linked at C-6 of glucose. |
| Isoacteoside | Hydroxytyrosol + Caffeoyl + Glucose + Rhamnose | Rhamnose linked at C-4 of glucose. |
| This compound | Hydroxytyrosol + Caffeoyl + Oxidized Glucose + Rhamnose | Oxidation at the C-6' position of the glucose moiety compared to acteoside. mdpi.com |
By systematically modifying these structural motifs—such as the type and position of sugar units, the number and location of hydroxyl groups on the aromatic rings, and the nature of the linkage between the components—and evaluating the resulting changes in biological efficacy, a comprehensive SAR profile for this compound and related phenylethanoid glycosides can be established.
Rational Design of this compound Derivatives based on SAR Principles
The rational design of novel this compound derivatives is a strategic endeavor aimed at optimizing its therapeutic potential by systematically modifying its chemical structure. This process is heavily reliant on the principles of Structure-Activity Relationship (SAR), which seek to understand how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net By identifying the key pharmacophoric elements within the this compound scaffold, medicinal chemists can design new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.com
The core structure of this compound, a phenylethanoid glycoside, offers several avenues for chemical modification. These include the catechol moieties (3,4-dihydroxyphenyl groups), the sugar residues (rhamnose and glucose), and the linker between them. tandfonline.comacs.org SAR studies on related phenylethanoid glycosides have provided valuable insights that can be extrapolated to the rational design of this compound derivatives.
Key structural features and potential modifications based on SAR principles include:
The Catechol Moieties: The two catechol groups are widely recognized as being crucial for the antioxidant and free-radical scavenging activities of phenylethanoid glycosides. nih.gov The number and position of hydroxyl groups on the phenyl rings significantly influence this activity. ljmu.ac.uk The design of new derivatives might involve:
Modification of Hydroxyl Groups: Esterification or etherification of some hydroxyl groups could modulate the compound's lipophilicity, potentially improving cell membrane permeability. nih.gov However, this must be balanced, as the free hydroxyl groups are essential for antioxidant action.
Introduction of Different Substituents: Replacing or adding substituents on the aromatic rings could influence electronic properties and steric interactions with target proteins. For instance, introducing electron-withdrawing or electron-donating groups could fine-tune the antioxidant capacity.
The Sugar Moieties: The sugar units (rhamnose and glucose) play a significant role in the solubility and bioavailability of this compound. ljmu.ac.uk Modifications to the sugar part can lead to derivatives with altered pharmacokinetic properties. Potential design strategies include:
Varying the Glycosylation Pattern: Changing the type of sugar, the number of sugar units, or the linkage between them can impact the molecule's interaction with biological targets and its metabolic stability. mdpi.com
Acylation of Sugar Hydroxyls: Introducing acyl groups, such as acetyl groups, to the sugar hydroxyls can alter the compound's polarity and ability to cross biological membranes. acs.org For example, 6-O-acetylacteoside has been studied for its biological activities. acs.org
The Caffeoyl Moiety: The caffeoyl group is a critical component for the biological activity of many phenylethanoid glycosides. tandfonline.com SAR studies have shown that the α,β-unsaturated carbonyl system is an important feature. nih.gov Design modifications could involve:
Alterations to the Double Bond: Saturation of the double bond or its replacement with other functional groups could probe its importance for specific biological activities.
Substitution on the Aromatic Ring: Similar to the other catechol moiety, modifications on the caffeoyl's phenyl ring can be explored.
The synthesis of these rationally designed derivatives often involves multi-step chemical processes. For instance, the synthesis of the protected structure of β-oxoacteoside (tomentoside A) has been achieved in 11 steps starting from D-glucose, demonstrating the complexity of creating these molecules. A general strategy for synthesizing phenylethanoid glycosides often involves the careful use of protecting groups to selectively modify different parts of the molecule.
Table 1: Key Structural Components of this compound and Rationale for Derivative Design based on SAR
| Structural Component | Key Role in Biological Activity (based on related compounds) | Rationale for Derivative Design | Potential Outcome of Modification |
| Catechol Moieties | Antioxidant activity, metal chelation, interaction with protein active sites. nih.gov | Modify number/position of -OH groups; introduce other substituents. | Enhance antioxidant potency, improve selectivity, alter solubility. |
| Sugar Moieties (Rhamnose & Glucose) | Solubility, bioavailability, interaction with transporters. ljmu.ac.uk | Vary sugar type/linkage; acylate hydroxyl groups. | Improve pharmacokinetic profile, enhance target interaction. |
| Caffeoyl Moiety | Contribution to antioxidant and other biological activities. tandfonline.com | Modify the α,β-unsaturated system; substitute the aromatic ring. | Modulate specific biological activities, investigate the role of the Michael acceptor. |
By systematically applying these SAR-driven design principles, researchers can create a library of this compound derivatives. Subsequent biological evaluation of these new compounds allows for the refinement of the SAR models, leading to a more comprehensive understanding of how to optimize the therapeutic properties of this class of natural products. nih.gov
Application of Computational Chemistry and Molecular Docking in SAR Elucidation
Computational chemistry and molecular docking are indispensable tools in modern drug discovery, providing powerful insights into the structure-activity relationships (SAR) of bioactive molecules like this compound at an atomic level. nih.gov These in silico methods allow for the prediction and analysis of interactions between a ligand (e.g., this compound or its derivatives) and its biological target, typically a protein or enzyme, thereby guiding the rational design of more effective therapeutic agents. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. sciforum.net A lower binding energy score generally indicates a more stable and favorable interaction. mdpi.com
For phenylethanoid glycosides, including acteoside and by extension this compound, molecular docking studies have been employed to elucidate their mechanisms of action against various targets:
Enzyme Inhibition: Docking studies have been used to understand how phenylethanoid glycosides inhibit enzymes. For example, in a study on tyrosinase inhibition, molecular docking revealed that a phenylethanoid glycoside with a caffeoyl moiety could form π-π stacking interactions with specific amino acid residues (like Phe264) and coordinate with the copper ions in the enzyme's active site, explaining its potent inhibitory activity. mdpi.com This suggests that the caffeoyl and catechol groups of this compound are likely key to its interaction with metalloenzymes.
Interaction with Signaling Proteins: The binding modes of several phenylethanoid glycosides to proteins involved in cellular signaling pathways have been investigated. In a study targeting Glycogen Synthase Kinase-3β (GSK3-β), a protein implicated in various diseases, docking simulations showed that compounds like verbascoside and crenatoside (B1175120) could form strong binding interactions within the active site, with binding energies ranging from -7.3 to -10.2 kcal/mol. sciforum.netsciforum.net These interactions typically involve hydrogen bonds and hydrophobic contacts with key amino acid residues. sciforum.netsciforum.net
Targeting Receptors: Molecular docking has also been applied to study the interaction of phenylethanoid glycosides with cell surface receptors. For instance, the interaction of echinacoside (B191147) with the Receptor for Advanced Glycation End products (RAGE) was modeled, revealing a strong binding affinity with a binding energy of -6.1 kcal/mol. mdpi.com
The application of computational chemistry extends beyond simple docking to include more advanced techniques that contribute to a deeper understanding of SAR:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of this compound derivatives and correlating them with their measured biological activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of the ligand-protein interaction, MD simulations can simulate the dynamic behavior of the complex over time. This can help to assess the stability of the predicted binding pose and reveal more subtle aspects of the interaction, such as the role of water molecules in the binding site and conformational changes in the protein upon ligand binding. nih.gov For instance, MD simulations have been used to confirm the stability of the interaction between forsythiaside A and the main protease of SARS-CoV-2. nih.gov
Table 2: Illustrative Molecular Docking Results for Phenylethanoid Glycosides with Various Protein Targets
| Phenylethanoid Glycoside | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |
| Crenatoside | Glycogen Synthase Kinase-3β (GSK3-β) | 1I09 | -10.2 | Not specified | sciforum.netsciforum.net |
| Verbascoside (Acteoside) | Glycogen Synthase Kinase-3β (GSK3-β) | 1I09 | -9.2 | Not specified | sciforum.netsciforum.net |
| Echinacoside | Receptor for Advanced Glycation End products (RAGE) | 6VXG | -6.1 | Not specified | mdpi.com |
| Compound 7 (a phenylethanoid glycoside) | Tyrosinase | 2Y9X | -8.03 | Phe264 | mdpi.com |
| Forsythiaside A | SARS-CoV-2 Main Protease | 6LU7 | Not specified | Not specified | nih.gov |
Note: The binding energies and interacting residues are illustrative and depend on the specific docking software and parameters used in the respective studies.
Degradation Pathways and Stability Studies of Oxoacteoside
Identification of Degradation Products and Mechanisms of Formation
Oxoacteoside is primarily formed through the oxidation of its precursor, acteoside. researchgate.netnih.gov Studies on the degradation of acteoside reveal several transformation pathways, including oxidation, hydrolysis, and isomerization, which are influenced by environmental conditions.
The primary mechanisms involved in the degradation of the parent compound, acteoside, which can lead to the formation of this compound and other products, are:
Oxidation: Acteoside can be oxidized to form β-oxoacteoside. researchgate.netnih.govresearchgate.net This process involves the modification of the acteoside structure, leading to the introduction of a ketone group. Further oxidation can also lead to the formation of other derivatives like campneoside II from acteoside and isocampneoside II from its isomer, isoacteoside (B1238533). nih.gov
Hydrolysis: This is a common degradation pathway for acteoside, involving the cleavage of its ester linkage. nih.gov Under acidic or neutral conditions (pH 5.0-7.0), acteoside primarily hydrolyzes to verbascoside (B1683046) and caffeic acid. nih.govresearchgate.net In alkaline solutions (pH 9.0), the hydrolysis product is cistanoside (B13011197) F. nih.govresearchgate.net
Isomerization: Acteoside can convert into its isomer, isoacteoside. This reaction is particularly noted at neutral pH and is also observed alongside hydrolysis under various conditions. nih.govresearchgate.net
A study on Salvia viridis extracts identified β-oxoverbascoside, a synonym for β-oxoacteoside, as a transformation product resulting from oxidation processes, particularly during hot water extraction. mdpi.com The degradation of acteoside follows first-order reaction kinetics. researchgate.net
The table below summarizes the identified degradation products of acteoside under various conditions.
| Degradation Pathway | Precursor Compound | Resulting Degradation Product(s) | Condition |
| Oxidation | Acteoside | β-oxoacteoside | General oxidation |
| Acteoside | Campneoside II | High Temperature (50-80°C) | |
| Hydrolysis | Acteoside | Verbascoside, Caffeic acid | Low Temperature (≤37°C), Acidic/Neutral pH (5.0-7.0) |
| Acteoside | Cistanoside F | Alkaline pH (9.0) | |
| Isomerization | Acteoside | Isoacteoside | Neutral pH (7.0), various temperatures |
This table is generated based on findings from research studies. nih.govresearchgate.net
Influence of Environmental Factors on Chemical Stability (e.g., Temperature, pH, Light Exposure)
The stability of phenylethanoid glycosides like acteoside, and consequently the formation of its derivatives like this compound, is significantly affected by environmental factors. ijpcbs.comresearchgate.net High temperature, high pH, and light exposure have been shown to accelerate degradation. researchgate.netnih.gov
Temperature: Temperature has the most significant impact on the degradation rate of acteoside. researchgate.net At lower temperatures (≤37°C), the primary degradation pathways are hydrolysis to verbascoside and caffeic acid, and isomerization to isoacteoside. nih.gov At higher temperatures (50°C and 80°C), hydrolysis to verbascoside and isomerization to isoacteoside are still observed, but further oxidation to compounds like campneoside II also occurs. nih.gov High temperatures increase the kinetic energy of molecules, speeding up chemical reactions like hydrolysis and oxidation. ijpcbs.comforensicscijournal.com
pH: The pH of the solution is a critical factor in the stability of acteoside. It is relatively more stable in acidic conditions (low pH). researchgate.net In acidic to neutral solutions (pH 5.0-7.0), acteoside degrades mainly through hydrolysis and isomerization. nih.govresearchgate.net However, as the pH increases to alkaline levels (pH 9.0), the degradation pathway shifts, leading to different hydrolysis products such as cistanoside F. nih.govresearchgate.net
Light Exposure: Exposure to light promotes the degradation of acteoside. researchgate.netnih.gov Compared to storage in the dark, light exposure increases the rate of hydrolysis to verbascoside and caffeic acid, as well as isomerization to isoacteoside. researchgate.net Light, particularly UV radiation, can provide the energy to initiate and accelerate photo-degradation reactions. fiveable.me
The following table details the impact of these environmental factors on the degradation of acteoside.
| Environmental Factor | Condition | Observed Effect on Acteoside | Reference |
| Temperature | High (50°C, 80°C) | Increased hydrolysis, isomerization, and oxidation (e.g., to campneoside II). nih.gov | nih.gov |
| Low (≤37°C) | Hydrolysis (to verbascoside, caffeic acid) and isomerization. nih.gov | nih.gov | |
| pH | Acidic to Neutral (5.0 - 7.0) | Hydrolysis and isomerization to verbascoside, caffeic acid, and isoacteoside. nih.govresearchgate.net | nih.govresearchgate.net |
| Alkaline (9.0) | Hydrolysis to cistanoside F and isomerization to isoacteoside. nih.govresearchgate.net | nih.govresearchgate.net | |
| Light | Light Exposure vs. Dark | Increased hydrolysis and isomerization. researchgate.net | researchgate.net |
This table summarizes findings on the stability of acteoside, the precursor to this compound.
Strategies for Enhancing the Stability of this compound in Research Formulations
Given that this compound is an oxidation product, strategies to enhance its stability in research formulations would focus on preventing its further degradation and, conversely, preventing its formation from acteoside if the parent compound is desired. General principles for stabilizing chemically sensitive compounds are applicable. mdpi.comnih.gov
pH Optimization and Control: Maintaining an optimal pH is a primary strategy. mdpi.com Since the precursor, acteoside, is more stable at a lower pH, formulating this compound in an acidic buffered solution could potentially enhance its stability by preventing pH-dependent degradation pathways like hydrolysis. researchgate.netmdpi.com
Temperature Control: Storage at low temperatures is crucial. Degradation reactions, including oxidation and hydrolysis, are significantly slowed at reduced temperatures. forensicscijournal.com Therefore, research formulations containing this compound should be stored under refrigerated or frozen conditions to minimize degradation over time. europa.eu
Protection from Light: As light exposure accelerates the degradation of related compounds, formulations should be protected from light. researchgate.netresearchgate.net Using amber-colored vials or other light-blocking containers and storing samples in the dark can prevent photodegradation. mdpi.com
Use of Antioxidants and Chelating Agents: Since this compound is itself an oxidation product, it may be susceptible to further oxidative changes. The addition of antioxidants to the formulation can help mitigate this. mdpi.comnih.gov Furthermore, because metal ions can catalyze oxidation, the inclusion of chelating agents can enhance stability by sequestering these ions. mdpi.com
Exclusion of Oxygen: Removing oxygen from the solution and the headspace of the container can effectively prevent oxidation. mdpi.com This can be achieved by sparging the formulation with an inert gas like nitrogen or argon and sealing the container tightly. mdpi.com
By implementing these strategies, the chemical integrity of this compound in research formulations can be better preserved, ensuring the reliability of experimental results.
Omics Technologies in Oxoacteoside Research
Metabolomics Approaches for Comprehensive Profiling
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a cornerstone of modern natural product research. It provides a direct snapshot of the chemical phenotype of an organism, which is crucial for identifying compounds and understanding their biosynthesis.
Widely targeted metabolomics is a novel technique that merges the broad screening capabilities of untargeted analysis with the accuracy of targeted methods. nih.gov This approach has proven effective in identifying and quantifying a vast array of metabolites in complex plant extracts.
In a study analyzing the chemical composition of Eucommia ulmoides leaf tea under various processing techniques, a widely targeted metabolomics approach successfully identified 1,839 non-volatile metabolites. nih.gov Among these, β-Oxoacteoside was identified and classified as a phenolic acid. The analytical method employed was Ultra-Performance Liquid Chromatography coupled with a Triple Time-of-Flight Mass Spectrometer (UPLC-TripleTOF6600), with metabolite identification confirmed against a commercial database. nih.gov
Another investigation used widely targeted metabolic profiling to explore the nutritional diversity among five different cultivars of pakchoi (Brassica rapa ssp. chinensis). This research detected 670 distinct metabolites, with phenolic acids and flavonoids being the most prominent secondary metabolites. nih.gov β-Oxoacteoside was one of the phenolic acids whose accumulation varied significantly across the different cultivars, highlighting the power of this technique to discern metabolic differences driven by genetic variety. nih.gov
Table 1: Relative Abundance of β-Oxoacteoside in Different Pakchoi Cultivars (Data derived from widely targeted metabolomic profiling)
| Cultivar | Relative Abundance of β-Oxoacteoside (Log2 Fold Change) |
| ‘QYC’ | 2.00 |
| ‘AJS’ | 3.19 |
| ‘HQC’ | 1.74 |
| ‘NJG’ | 3.74 |
| Data sourced from a comparative study on pakchoi cultivars, illustrating metabolic diversity. nih.gov |
Untargeted metabolomics aims to capture the largest possible number of metabolites in a sample without pre-selection, making it an ideal tool for discovering novel compounds or identifying unexpected metabolic products. nih.gov This approach has been instrumental in identifying oxoacteoside in various plant species, often as a derivative of its more common precursor, acteoside.
A study on the chemical stability of phenylethanoid glycosides (PhGs) in Osmanthus fragrans flowers utilized Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC–QTOF–MS) to identify degradation products. The analysis revealed that under certain conditions, such as exposure to light or specific pH levels, acteoside could be oxidized to form β-oxoacteoside. nih.govresearchgate.net Similarly, untargeted analyses of Cistanches deserticola extracts using UHPLC/ESI-QTOF-MS/MS successfully characterized numerous PhGs, including β-oxoacteoside, noting it as a minor oxidized derivative of verbascoside (B1683046) (acteoside). researchgate.net These findings underscore the role of untargeted metabolomics in discovering derivatives and degradation products that might otherwise be overlooked.
Table 2: Identification of this compound Using Untargeted Metabolomics
| Plant Source | Analytical Technique | Context of Identification | Reference |
| Osmanthus fragrans | UPLC–QTOF–MS | Identified as an oxidation product of acteoside during stability tests. | nih.gov |
| Cistanches deserticola | UHPLC/ESI-QTOF-MS/MS | Characterized as a minor oxidized derivative of verbascoside (acteoside). | researchgate.net |
| Colebrookea oppositifolia | LC-MSn and High-Resolution MS | Identified as a derivative of acteoside present in leaf extract. | mdpi.com |
| Paulownia tomentosa | Not specified | Listed as a known phenylethanoid glycoside isolated from the plant. | dntb.gov.uaresearchgate.net |
Metabolomics is a powerful tool for elucidating how environmental, genetic, or processing factors induce shifts in a plant's biosynthetic pathways. By comparing metabolite profiles under different conditions, researchers can understand the dynamic nature of a plant's chemistry. nih.govfrontiersin.org
For example, the investigation into Osmanthus fragrans demonstrated a clear biosynthetic shift influenced by physicochemical factors. The metabolomic analysis showed that changes in pH and light exposure led to the degradation of acteoside and the subsequent formation of its derivatives, including β-oxoacteoside. nih.gov This provides direct evidence of how external conditions can shift metabolic pathways away from the accumulation of a precursor to the formation of a new product.
Furthermore, the study on Eucommia ulmoides leaf tea provides another example. Different processing methods (e.g., traditional drying vs. black tea processing) created distinct metabolic profiles. nih.gov The identification of β-oxoacteoside as part of this profile allows researchers to understand how specific processing steps can alter the final chemical makeup of a commercial product, effectively causing a controlled shift in the plant's metabolome. nih.gov
Integrated Omics Data Analysis for Systems Biology Perspectives
Integrated omics, the practice of combining data from different "-omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems biology approach to understanding complex biological processes. In the context of this compound and related phenylethanoid glycosides (PhGs), this integrated analysis is crucial for elucidating their intricate biosynthetic pathways and regulatory networks within plants. By correlating gene expression profiles with metabolite accumulation, researchers can identify key enzymatic genes and transcription factors that govern the production of these valuable compounds.
Research into plants known for producing significant quantities of PhGs, such as Cistanche deserticola and Phlomoides rotata, provides a blueprint for how systems biology can illuminate the synthesis of compounds like this compound. These studies typically combine high-throughput transcriptomics (RNA-seq) with sensitive metabolomics (LC-MS/MS) to build a comprehensive picture of cellular activity under specific conditions. dxycdn.comnih.gov
A notable example is the integrated analysis of different ecotypes of Cistanche deserticola grown in distinct environments (saline-alkali land, grassland, and sandy land). dxycdn.com This research aimed to understand the molecular basis for quality variation, which is largely determined by the content of PhGs. The study simultaneously profiled the transcriptome and the metabolome of the plant samples. dxycdn.com
Table 1: Correlation of Gene Expression and Metabolite Accumulation in Cistanche deserticola Ecotypes
This table summarizes the findings from an integrated omics study comparing C. deserticola from different habitats. It highlights the key genes whose expression correlated with the differential accumulation of specific phenylethanoid glycosides.
| Category | Component | Observation | Implication for Biosynthesis | Reference |
| Differentially Expressed Genes (DEGs) | PAL (Phenylalanine ammonia-lyase) | Significantly up-regulated in saline-alkali land ecotype | Key entry point for the phenylpropanoid pathway leading to PhG precursors. | dxycdn.com |
| ALDH (Aldehyde dehydrogenase) | Significantly up-regulated in saline-alkali land ecotype | Involved in the conversion of aldehydes to carboxylic acids, a crucial step in the pathway. | dxycdn.com | |
| GOT (Aspartate aminotransferase) | Significantly up-regulated in saline-alkali land ecotype | Plays a role in amino acid metabolism, supplying precursors for PhG synthesis. | dxycdn.com | |
| Differentially Accumulated Metabolites (DAMs) | 2'-acetylacteoside | Most significantly differential metabolite between ecotypes | A key PhG marker for distinguishing plant quality based on environment. | dxycdn.com |
| Acteoside | Higher content in saline-alkali land ecotype | Accumulation is directly linked to the up-regulation of biosynthetic genes. | dxycdn.com | |
| Isoacteoside (B1238533) | Higher content in saline-alkali land ecotype | Co-regulated with acteoside, suggesting a shared or closely related pathway. | dxycdn.com | |
| Echinacoside (B191147) | Lower content in saline-alkali land ecotype compared to sandy land | Suggests differential regulation and branching within the PhG pathway. | dxycdn.com |
Similarly, integrated analyses in Phlomoides rotata have explored the relationship between altitude and the accumulation of flavonoids and PhGs. These studies identified key genes (e.g., C4H, 4CL) and enzymes (e.g., PPO, ALDH) that play crucial roles in regulating the biosynthesis of these compounds in response to environmental gradients. nih.gov
While these studies focus primarily on major PhGs like acteoside, echinacoside, and 2'-acetylacteoside, the systems biology framework they establish is directly relevant to understanding this compound. dxycdn.comnih.gov As a closely related derivative, this compound is synthesized through the same core phenylpropanoid and tyrosine-derived pathways. The integrated omics approach allows for the construction of detailed metabolic models and regulatory networks. These models can predict how genetic or environmental perturbations affect the entire spectrum of PhGs, providing invaluable insights into the biosynthesis of less abundant compounds like this compound without needing to study them in isolation. This holistic view is essential for developing strategies in metabolic engineering or synthetic biology aimed at enhancing the production of specific desired compounds. nih.gov
Comparative Academic Studies of Oxoacteoside Within the Phenylethanoid Glycoside Class
Comparative Structural Analysis with Acteoside, Isoacteoside (B1238533), and other Analogs
The fundamental structure of phenylethanoid glycosides consists of a hydroxytyrosol (B1673988) aglycone and a caffeic acid moiety attached to a central glucose unit. The key distinction between oxoacteoside and its well-known analogs—acteoside and isoacteoside—lies in the oxidation state of the β-position of the phenylethyl group.
Acteoside (Verbascoside): This is one of the most common PhGs, featuring a standard phenylethanoid structure. nih.gov
Isoacteoside: An isomer of acteoside where the caffeoyl group is attached to the 6'-position of the glucose, instead of the 4'-position as in acteoside. researchgate.netresearchgate.net
This compound (β-oxoacteoside): This analog is characterized by the presence of a ketone group at the β-position of the phenylethyl moiety, a feature that distinguishes it from acteoside and isoacteoside which have a hydroxyl group at this position. nii.ac.jpmdpi.com This structural modification from a hydroxyl to a carbonyl group significantly alters the molecule's electronic and steric properties.
Other related analogs that provide a basis for structural comparison include:
β-hydroxyacteoside: As the name suggests, this compound has a hydroxyl group at the β-position of the phenylethyl moiety. biocrick.comchemfaces.com
Campneoside I and II: These are further variations within the phenylethanoid glycoside family. nii.ac.jp
Martynoside: Another related PhG that differs in its substitution pattern. chemfaces.com
Forsythoside (B13851194) A: Characterized by the caffeic acid and rhamnose being attached to the C-4 and C-6 positions of the glucose, respectively. nih.gov
The structural variations among these compounds, particularly the differences in the functional group at the β-position and the location of the caffeoyl group, are crucial in determining their chemical properties and biological activities.
Table 1: Structural Comparison of this compound and Related Phenylethanoid Glycosides
Comparative Investigation of Biological Activities and Underlying Mechanisms
The structural differences among this compound and its analogs directly influence their biological activities. While research on this compound is less extensive than on acteoside, comparative studies and the activities of related compounds offer valuable insights.
Phenylethanoid glycosides as a class are known for a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and cytotoxic activities. nih.govnih.gov
Antioxidant Activity: Acteoside is a potent antioxidant. mdpi.com Studies have shown that isoacteoside also possesses strong free radical scavenging activities. glycoscience.ru The antioxidant capacity is often attributed to the catechol moieties (caffeoyl and hydroxytyrosol parts). The presence of the ketone in this compound may modulate this activity, though specific comparative data is limited.
Anti-inflammatory Activity: Acteoside has demonstrated significant anti-inflammatory effects. mdpi.com Martynoside has also been investigated for its anti-inflammatory properties. glycoscience.ru The mechanism often involves the inhibition of pro-inflammatory mediators.
Cytotoxic and Anticancer Activity: Acteoside has shown cytotoxic effects against various cancer cell lines, including breast and liver cancer. mdpi.com The activity of acteoside and plantamajoside (B1678514) against MCF-7 and HepG2 cell lines has been documented. mdpi.com Martynoside is also recognized for its anticancer and antimetastatic activities. chemfaces.com The cytotoxic potential of this compound in comparison to these analogs warrants further investigation.
Enzyme Inhibition: Isoacteoside has been identified as an inhibitor of xanthine (B1682287) oxidase, an enzyme linked to hyperuricemia. glycoscience.ru This suggests that the specific arrangement of the caffeoyl group can confer selective inhibitory properties.
The underlying mechanisms for these biological activities are often linked to the ability of these compounds to modulate cellular signaling pathways, such as inhibiting NF-κB and AP-1 activation, and interacting with key enzymes. mdpi.comsemanticscholar.org The phenylethyl group is considered crucial for the activities of acteoside, and modifications like hydroxylation can enhance scavenging activity. csic.es
Table 2: Comparative Biological Activities of Phenylethanoid Glycosides
Differential Biosynthetic Routes and Accumulation Profiles among Related Compounds
The biosynthesis of phenylethanoid glycosides is a complex process involving precursors from the shikimate pathway. mdpi.com The biosynthesis of acteoside, the most studied PhG, provides a model for understanding the formation of its analogs. nih.gov
The acteoside molecule is assembled from two main precursors:
The hydroxytyrosol moiety is derived from tyrosine via dopamine. biocrick.comchemfaces.comnih.govfrontiersin.org
The caffeoyl moiety originates from phenylalanine through the cinnamate (B1238496) pathway. biocrick.comchemfaces.comnih.govfrontiersin.org
Dopamine is incorporated into acteoside through a series of reactions including oxidation to an aldehyde, reduction to an alcohol, and subsequent glycosylation. biocrick.comchemfaces.com this compound, along with acteoside, isoacteoside, β-hydroxyacteoside, and salidroside, has been isolated from cell suspension cultures of Olea europaea (olive). biocrick.comchemfaces.comnih.govspringermedicine.com The presence of these related compounds suggests a shared and branching biosynthetic pathway. It is plausible that this compound is formed through the oxidation of a β-hydroxyacteoside precursor.
The accumulation of these compounds in plants is tissue-specific and can be influenced by environmental factors and developmental stages. mdpi.comnih.gov For example, in Forsythia species, the main PhG can differ, with forsythoside A being prominent in some, while acteoside is the major compound in others. nih.gov In Cistanche deserticola, the content of various PhGs, including acteoside, varies between spring and autumn samples. ingentaconnect.com Processing methods, such as steaming, can also affect the levels of phenylethanoid glycosides in plant material. jst.go.jp
The differential accumulation profiles suggest that the enzymes responsible for the final steps of biosynthesis, such as the specific acyltransferases and oxidoreductases that distinguish between acteoside, isoacteoside, and this compound, are tightly regulated.
Table 3: Compound Names Mentioned
Future Directions and Emerging Research Perspectives for Oxoacteoside
Development of Advanced Methodologies for Complete Biosynthetic Pathway Elucidation
While the general biosynthetic pathway of phenylethanoid glycosides like oxoacteoside is understood to originate from the shikimic acid pathway, the precise enzymatic steps and regulatory networks remain partially obscure. researchgate.net Future research will necessitate the application of advanced analytical and molecular biology techniques to fully map the synthesis of this compound within plants.
Key research focuses will include:
Transcriptome and Proteome Analysis: Identifying and characterizing the specific enzymes (e.g., glycosyltransferases, acyltransferases, oxidoreductases) involved in the sequential modifications of the precursor molecules.
Gene Silencing and Overexpression Studies: Utilizing techniques like CRISPR-Cas9 to manipulate the expression of candidate genes and observe the resulting changes in this compound accumulation. This will provide definitive evidence for the function of specific enzymes.
Isotope Labeling Studies: Feeding plants with stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-tyrosine) and tracing their incorporation into the this compound molecule will help to confirm the pathway intermediates and fluxes. biocrick.com
Metabolomic Profiling: Comprehensive analysis of the metabolome of this compound-producing plants can reveal previously unknown intermediates and related compounds, offering clues to the biosynthetic grid. nih.gov
High-Throughput Screening for Novel Biological Activities and Molecular Targets
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands of chemical compounds against a multitude of biological targets. bmglabtech.comworldbigroup.comwikipedia.org Applying HTS to this compound and its derivatives will be crucial for uncovering new therapeutic applications and understanding its mechanisms of action. This automated process accelerates the identification of "hits" or "leads" that can be further developed. bmglabtech.comevotec.com
Future HTS campaigns should focus on:
Diverse Assay Panels: Screening this compound against a wide array of targets, including enzymes, receptors, ion channels, and whole-cell models representing various disease states. researchgate.net
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change (e.g., inhibition of cancer cell growth, reduction of inflammation) without prior knowledge of the specific molecular target.
Target Deconvolution: Once a hit is identified through phenotypic screening, subsequent studies will be needed to identify the specific molecular target responsible for the observed effect.
Synergistic Effects: Screening this compound in combination with other known drugs or natural compounds to identify potential synergistic interactions that could lead to more effective therapies.
Integration of Computational and Artificial Intelligence/Machine Learning (AI/ML) in SAR and Analog Design
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models that correlate the structural features of this compound and its analogs with their biological activity. This can predict the activity of new, unsynthesized compounds.
Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound with its biological targets at the atomic level to understand the binding mode and identify key interactions. This information can guide the design of analogs with improved binding affinity.
De Novo Drug Design: Using AI algorithms to generate novel molecular structures that are predicted to have high activity and desirable drug-like properties.
Predictive Toxicology: Employing ML models to predict the potential toxicity and adverse effects of this compound analogs early in the design process, reducing late-stage failures.
Exploration of Novel Plant Sources and Bioreactor Systems for Sustainable Research-Scale Production
The natural abundance of this compound can be limited, hindering large-scale research and development. Identifying new, high-yielding plant sources and developing efficient biotechnological production methods are critical for a sustainable supply.
Future efforts should concentrate on:
Phytochemical Screening of Unexplored Flora: Systematically screening a wider range of plant species, particularly within families known to produce phenylethanoid glycosides like Lamiaceae, Oleaceae, and Paulowniaceae, for their this compound content. mdpi.commdpi.comnih.govmdpi.com
Plant Cell and Tissue Culture: Establishing cell or hairy root cultures of high-yielding plant species in bioreactors. mdpi.com This allows for controlled and continuous production of this compound, independent of geographical and seasonal variations. nih.govmdpi.com
Optimization of Culture Conditions: Fine-tuning culture parameters such as nutrient media, pH, temperature, and elicitors (substances that stimulate secondary metabolite production) to maximize this compound yield in bioreactor systems. researchgate.netresearchgate.net
Metabolic Engineering: Genetically modifying plant cells or microorganisms to enhance the production of this compound by overexpressing key biosynthetic genes or downregulating competing pathways.
Detailed Mechanistic Investigation of this compound's Role in Plant Redox Biology and Stress Responses
Reactive oxygen species (ROS) are key signaling molecules in plants, involved in responses to both biotic and abiotic stresses. nih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org Antioxidants play a crucial role in maintaining redox homeostasis and protecting the plant from oxidative damage. mdpi.commdpi.com Given the known antioxidant properties of related phenylethanoid glycosides, a detailed investigation into the role of this compound in plant redox biology is warranted. mdpi.com
Research in this area should aim to:
Quantify Antioxidant Capacity in Planta: Directly measure the ability of this compound to scavenge different ROS (e.g., superoxide (B77818), hydrogen peroxide, hydroxyl radicals) within plant cells.
Analyze Gene Expression Changes: Investigate how the presence of this compound affects the expression of genes involved in the plant's antioxidant defense system (e.g., superoxide dismutase, catalase, peroxidase). frontiersin.org
Evaluate Performance under Stress Conditions: Subject plants with varying levels of this compound to different abiotic stresses (e.g., drought, salinity, heavy metal exposure) and assess their physiological and biochemical responses. nih.govmdpi.com
Unravel Signaling Pathways: Determine if this compound acts as a signaling molecule itself or modulates known stress signaling pathways, potentially through its interaction with redox-sensitive proteins. mdpi.com
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new applications in medicine and a deeper understanding of its fundamental role in plant biology.
Q & A
Q. What validated analytical methods are recommended for quantifying OXOACTEOSIDE in plant extracts?
To quantify this compound, use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or liquid chromatography-mass spectrometry (LC-MS) for higher specificity. Validate methods by assessing linearity (R² ≥ 0.995), precision (RSD < 5%), and recovery rates (85–115%) using certified reference standards. Include system suitability tests (e.g., column efficiency, tailing factor) to ensure reproducibility .
Q. Which extraction techniques optimize this compound yield from natural sources?
Soxhlet extraction with ethanol-water (70:30 v/v) or ultrasound-assisted extraction (UAE) at 40 kHz for 30 minutes are effective. Optimize parameters like solvent polarity, temperature, and particle size (≤150 µm) using a Box-Behnken design to maximize yield. Validate via triplicate extractions and comparative yield analysis .
Q. What in vitro models are appropriate for initial screening of this compound’s bioactivity?
Use cell-based assays (e.g., RAW 264.7 macrophages for anti-inflammatory activity) or enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential). Include positive controls (e.g., dexamethasone for inflammation) and dose-response curves (0.1–100 µM). Normalize data to cell viability (MTT assay) to exclude cytotoxicity .
Q. How can researchers ensure purity and stability of this compound samples in long-term studies?
Store lyophilized samples at −80°C under nitrogen atmosphere to prevent oxidation. Monitor purity via HPLC-UV chromatograms (≥95% peak area) every 3 months. Assess degradation using accelerated stability studies (40°C/75% RH for 6 months) and track degradation markers (e.g., aglycone formation) .
Q. What spectroscopic characteristics distinguish this compound from structurally similar glycosides?
Key markers include NMR signals (e.g., anomeric proton at δ 4.8–5.2 ppm for β-glycosidic linkage) and HR-MS fragmentation patterns (e.g., loss of hexose moiety [M−162]+). Compare with databases like SciFinder or PubChem to confirm structural uniqueness .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
Conduct meta-analyses to identify confounding variables (e.g., dosage ranges, solvent carriers). Replicate studies under standardized conditions (e.g., ISO 17025 protocols) and use orthogonal assays (e.g., Western blotting alongside ELISA) to validate activity. Analyze batch-to-batch variability in compound purity as a potential source of contradiction .
Q. What strategies differentiate this compound’s direct effects from metabolite-derived activities?
Use hepatic microsome assays to identify active metabolites. Compare in vitro (metabolite-free) and in vivo results. Employ isotopic labeling (e.g., ¹⁴C-OXOACTEOSIDE) to track metabolic pathways. Inhibit cytochrome P450 enzymes (e.g., ketoconazole) to isolate parent compound effects .
Q. How to design experiments resolving contradictory findings in this compound’s mechanism of action across cell types?
Perform multi-omics integration (transcriptomics, proteomics) to identify cell-specific signaling pathways. Use CRISPR-Cas9 knockout models to validate target genes (e.g., NF-κB or Nrf2). Include isogenic cell lines to control for genetic background variability .
Q. What computational approaches predict this compound’s molecular targets and binding affinities?
Apply molecular docking (AutoDock Vina) to screen against target libraries (e.g., KinaseChem). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability (RMSD ≤ 2 Å). Cross-reference with experimental SPR (surface plasmon resonance) data for affinity validation (KD ≤ 10 µM) .
Q. What methodologies elucidate this compound’s pharmacokinetic profile in preclinical models?
Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Conduct in situ intestinal perfusion assays and hepatic clearance studies. Measure plasma concentrations via LC-MS/MS at critical timepoints (0.5, 2, 8, 24 h). Correlate with in vitro Caco-2 permeability (Papp ≥ 1 × 10⁻⁶ cm/s) for bioavailability estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
